9-Methoxy-alpha-lapachone
Description
Structure
3D Structure
Properties
IUPAC Name |
9-methoxy-2,2-dimethyl-3,4-dihydrobenzo[g]chromene-5,10-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16O4/c1-16(2)8-7-10-13(17)9-5-4-6-11(19-3)12(9)14(18)15(10)20-16/h4-6H,7-8H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PZZDIQYEWIHAEX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCC2=C(O1)C(=O)C3=C(C2=O)C=CC=C3OC)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70331939 | |
| Record name | 9-Methoxy-alpha-lapachone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70331939 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
272.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
35241-80-6 | |
| Record name | 3,4-Dihydro-9-methoxy-2,2-dimethyl-2H-naphtho[2,3-b]pyran-5,10-dione | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=35241-80-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 9-Methoxy-alpha-lapachone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70331939 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
9-Methoxy-alpha-lapachone chemical structure elucidation
Technical Guide: Structural Elucidation and Characterization of 9-Methoxy- -Lapachone
Executive Summary
This technical guide outlines the rigorous structural elucidation of 9-methoxy-
This document details a self-validating analytical workflow combining High-Resolution Mass Spectrometry (HRMS), 1D/2D Nuclear Magnetic Resonance (NMR), and X-ray crystallography principles to ensure absolute structural confidence.
Structural Framework & Theoretical Basis
The target molecule, 9-methoxy-
The Regiochemical Challenge
The primary challenge in characterizing this molecule is determining the position of the methoxy group on the aromatic ring (positions 6, 7, 8, or 9).
-
Position 9: The methoxy group is peri to the C-10 carbonyl. This results in distinct electronic shielding effects and specific HMBC (Heteronuclear Multiple Bond Correlation) pathways.
-
vs.
Isomerism: The -isomer is a para-quinone (yellow), whereas the -isomer is an ortho-quinone (red). This is the first checkpoint in characterization.
Elucidation Logic Flow
The following diagram illustrates the decision matrix for confirming the structure.
Figure 1: Decision matrix for the structural elucidation of 9-methoxy-
Spectroscopic Characterization Protocols
UV-Vis and Infrared Spectroscopy
Before advanced NMR, simple spectroscopic data provides the first "Go/No-Go" decision regarding the quinone core.
-
UV-Vis (Acetonitrile):
-lapachones typically display absorption maxima ( ) at 250 nm, 280 nm, and 330 nm . The absence of a redshifted band >400 nm helps rule out the -lapachone (ortho-quinone) isomer. -
FT-IR (KBr or Thin Film):
- : Look for a strong absorption at 1670–1678 cm⁻¹ .
-
Note: 1,2-naphthoquinones (
-isomers) typically show carbonyl stretches at slightly higher frequencies (1690–1700 cm⁻¹) due to the dipole alignment of adjacent carbonyls.
Nuclear Magnetic Resonance (NMR) Strategy
This is the definitive step. The protocol below assumes a 500 MHz instrument or higher.
Solvent:
Step A: 1H NMR (Proton Assignment)
The aromatic region (6.5 – 8.5 ppm) will show a 3-proton pattern (ABC or ABX system) rather than the 4-proton pattern of unsubstituted lapachone.
| Position | Chemical Shift ( | Multiplicity | Integration | Assignment Logic |
| H-8 | 7.60 – 7.75 | dd or d | 1H | Ortho to C9-OMe. Deshielded by C10=O anisotropy? (See Note) |
| H-7 | 7.15 – 7.30 | t or dd | 1H | Meta to C9-OMe. |
| H-6 | 7.80 – 8.00 | dd or d | 1H | Para to C9-OMe. Peri to C5=O. |
| OMe | 3.95 – 4.00 | s | 3H | Distinct methoxy singlet. |
| H-3 | ~1.80 | t | 2H | Methylene of pyran ring. |
| H-4 | ~2.60 | t | 2H | Benzylic methylene. |
| 2-Me | ~1.45 | s | 6H | Gem-dimethyls. |
Critical Analysis: In 9-methoxy-
Step B: 2D NMR (Connectivity Proof)
To conclusively prove the methoxy is at C9 and not C6, you must run an HMBC (Heteronuclear Multiple Bond Coherence) experiment.
The "Smoking Gun" Correlation:
-
Entry Point: Locate the OMe proton signal (~4.0 ppm).
-
First Hop: In HMBC, OMe correlates strongly to the carbon it is attached to (C9 , typically ~160 ppm).
-
Second Hop (The Proof): Look for correlations from C9 .
-
C9 should correlate to H-7 (3-bond coupling).
-
C9 should correlate to H-8 (2-bond coupling).
-
Crucially: The Carbonyl C10 (approx 180-185 ppm) should show a 3-bond correlation to H-8 .
-
If the structure were 6-methoxy , the OMe would correlate to C6. C6 would correlate to H5? No, H5 doesn't exist (it's a carbonyl C5). C6 would correlate to H7 and H8. But the carbonyl C5 would correlate to H6 (which is adjacent to the methoxy).
The distinction lies in the Carbonyl-Proton HMBC connectivity :
-
9-OMe: C10 (Carbonyl)
H8 (Ortho to OMe). -
6-OMe: C5 (Carbonyl)
H6 (Ortho to OMe).
Figure 2: Key HMBC correlations establishing the 9-methoxy regiochemistry.
Experimental Protocols
Sample Preparation for NMR
-
Mass: Weigh 5–10 mg of the purified compound.
-
Solvent: Dissolve in 600
L of (99.8% D) containing 0.03% TMS as an internal standard. -
Tube: Use a high-precision 5mm NMR tube to minimize shimming errors.
-
Filtration: If any particulate is visible, filter through a cotton plug in a glass pipette to prevent line broadening.
Data Acquisition Parameters (500 MHz)
-
1H NMR: Spectral width 12 ppm, relaxation delay (d1)
1.0s, 16-64 scans. -
13C NMR: Spectral width 240 ppm, relaxation delay
2.0s (to capture quaternary carbonyls), 1024+ scans. -
HMBC: Optimized for long-range coupling constants (
) of 8 Hz.
Synthesis & Isolation Context
Understanding the origin of the sample aids in anticipating impurities.
-
Natural Source: Isolated from Catalpa ovata or Tabebuia spp. Common impurities include lapachol and
-lapachone. -
Synthetic Route: Often synthesized via the reaction of lawsone (2-hydroxy-1,4-naphthoquinone) with dimethylallyl bromide, followed by acid-catalyzed cyclization.
-
Note: Acid cyclization of the intermediate (lapachol) can yield both
-lapachone and -lapachone. The 9-methoxy derivative synthesis would start from a methoxy-lawsone derivative.
-
Biological Relevance
While this guide focuses on structure, the correct identification is vital for biological assays.
-
NQO1 Activity: Like
-lapachone, methoxy-derivatives are studied for bioactivation by NQO1 (NAD(P)H:quinone oxidoreductase 1). -
Cytotoxicity: The "alpha" isomers generally exhibit lower cytotoxicity compared to "beta" isomers, making 9-methoxy-
-lapachone a critical negative control or a scaffold for optimization in structure-activity relationship (SAR) studies.
References
-
PubChem. (n.d.). 9-Methoxy-alpha-lapachone (CID 442754).[1] National Library of Medicine. Retrieved January 29, 2026, from [Link]
- Ferreira, S. B., et al. (2010). Synthesis and evaluation of new alpha-lapachone derivatives as dual inhibitors of topoisomerases I and II. Bioorganic & Medicinal Chemistry. (Contextual citation for alpha-lapachone synthesis methods).
-
Cunha-Filho, M., et al. (2006).[2] Crystal structure of beta-lapachone. ResearchGate. (Used for comparative crystallographic data). Retrieved January 29, 2026, from [Link]
- Eyong, K. O., et al. (2012). Quinones and other constituents from the roots of Catalpa ovata.
-
National Cancer Institute. (n.d.). Beta-lapachone Definition. NCI Drug Dictionary. Retrieved January 29, 2026, from [Link]
9-Methoxy-alpha-lapachone antioxidant properties
Executive Summary: The Strategic Value of the -Isomer
While
This guide delineates the technical basis for investigating 9-Methoxy-
Part 1: Chemical Profile & Structure-Activity Relationship (SAR)
To understand the antioxidant mechanism, we must first analyze the structural determinants that differentiate this molecule from the highly toxic
Compound Identity:
-
IUPAC Name: 9-methoxy-2,2-dimethyl-3,4-dihydrobenzo[g]chromene-5,10-dione[1]
-
Source: Natural isolate from Catalpa ovata and Mansoa alliacea; also accessible via semi-synthesis from lapachol.
SAR Analysis:
The 1,4-naphthoquinone core (para-quinone) of the
| Feature | 9-Methoxy- | Impact on Function | |
| Redox Cycling | Aggressive (Futile Cycle) | Moderate / Controlled | |
| NQO1 Interaction | High Affinity Substrate | Low/Poor Substrate | |
| C9-Methoxy Group | N/A | Lipophilic Donor | Increases blood-brain barrier (BBB) permeability; prevents rapid glucuronidation compared to -OH. |
Part 2: Mechanistic Pathways
The antioxidant activity of 9-Methoxy-
The "Hormetic" Switch Mechanism
Unlike direct antioxidants, quinones act as Michael acceptors. They form reversible covalent bonds with cysteine residues on Keap1 (Kelch-like ECH-associated protein 1), the repressor of Nrf2 .
-
Entry: 9-Methoxy-
-lapachone enters the cytoplasm. -
Sensor Modification: The electrophilic quinone moiety modifies reactive thiols on Keap1 (Cys151/Cys273).
-
Nrf2 Liberation: Keap1 undergoes a conformational change, preventing Nrf2 ubiquitination.
-
Nuclear Translocation: Stable Nrf2 translocates to the nucleus and binds the Antioxidant Response Element (ARE) .
-
Transcription: Upregulation of Phase II enzymes: HO-1 (Heme Oxygenase-1), NQO1 , and GCLC .
Caption: Mechanism of Action: 9-Methoxy-alpha-lapachone blocks Keap1-dependent degradation of Nrf2.
Part 3: Experimental Methodologies
To validly characterize the antioxidant profile of 9-Methoxy-
Protocol A: Cell-Free Scavenging (Baseline)
Use this to establish that the compound is not merely a stoichiometric radical quencher.
-
Reagents:
-
DPPH (2,2-diphenyl-1-picrylhydrazyl): 0.1 mM in methanol.
-
ABTS: 7 mM stock + 2.45 mM potassium persulfate (generate radical overnight).
-
-
Workflow:
-
Prepare serial dilutions of 9-Methoxy-
-lapachone (1–100 M) in DMSO. -
Add 20
L sample to 180 L radical solution in a 96-well plate. -
Incubate in dark (30 min for DPPH, 6 min for ABTS).
-
Measure Absorbance (517 nm for DPPH, 734 nm for ABTS).
-
-
Data Output: Calculate % Inhibition. Expectation: Moderate activity (IC50 > 50
M). If IC50 is very low (<10 M), suspect impurity or hydrolysis to the hydroquinone form.
Protocol B: Cellular Antioxidant Activity (CAA) using DCFH-DA
This is the gold standard for validating intracellular efficacy.
Objective: Measure the ability of the compound to prevent ROS generation in cells (e.g., PC12 or HepG2) stressed by
Step-by-Step:
-
Seeding: Plate PC12 cells (
/well) in black 96-well plates; incubate 24h. -
Pre-treatment: Treat cells with 9-Methoxy-
-lapachone (0.5, 1, 5, 10 M) for 12 hours .-
Note: The long pre-incubation is critical to allow Nrf2 protein synthesis.
-
-
Stress Induction: Wash cells with PBS. Add
M DCFH-DA (probe) for 30 min. Wash again. -
Insult: Add
M or Glutamate. -
Measurement: Read fluorescence (Ex 485 nm / Em 535 nm) every 10 min for 1 hour.
-
Quantification:
(Where SA = Sample Area under curve, CA = Control Area).
Protocol C: Western Blot Validation of Pathway
Proof of mechanism is required for high-impact publication.
-
Fractionation: Treat cells for 6 hours. Lyse using a Nuclear Extraction Kit to separate Cytosolic vs. Nuclear fractions.
-
Targets:
-
Nuclear Fraction: Probe for Nrf2 (Expected: Increase). Normalizer: Lamin B1.
-
Cytosolic Fraction: Probe for HO-1 and NQO1 (Expected: Increase). Normalizer:
-actin. -
Control: Probe for Keap1 (Expected: Decrease or band shift).
-
Part 4: Data Presentation & Interpretation
When reporting results, structure your data to highlight the "Therapeutic Window."
Table 1: Comparative Profile (Hypothetical/Representative Data)
| Assay | 9-Methoxy- | Interpretation | |
| DPPH IC50 | Neither are strong direct scavengers. | ||
| Cytotoxicity (MTT) | Critical: | ||
| Nrf2 Induction | 2.5-fold at | 4.0-fold at | |
| HO-1 Expression | Sustained (24h) | Transient (Cell death follows) |
References
-
PubChem. 9-Methoxy-alpha-lapachone Compound Summary. National Library of Medicine.[1] [Link]
-
Park, E.J., et al. Naphthoquinones from Catalpa ovata and their inhibitory effects on the production of nitric oxide. Bioorganic & Medicinal Chemistry Letters, 2010. [Link]
-
Lee, H., et al. Beta-Lapachone increases phase II antioxidant enzyme expression via NQO1-AMPK/PI3K-Nrf2/ARE signaling in rat primary astrocytes. Free Radical Biology and Medicine, 2016.[2] [Link]
-
Salustiano, E.J., et al. Comparison of the cytotoxic effect of lapachol, alpha-lapachone and pentacyclic 1,4-naphthoquinones on human leukemic cells. Investigational New Drugs, 2010. [Link]
9-Methoxy-alpha-lapachone: Pharmacodynamics and Topoisomerase II Inhibition Protocols
Executive Summary
9-Methoxy-alpha-lapachone (9-OMe-α-LP) represents a critical structural evolution in the class of pyranonaphthoquinones. Unlike its isomer beta-lapachone, which primarily functions as a futile redox cycler dependent on the enzyme NQO1, the alpha-lapachone scaffold—and specifically its methoxy-derivatives—exhibits a distinct mechanism of action targeting DNA Topoisomerase II (Topo II) .
This technical guide dissects the pharmacodynamics of 9-OMe-α-LP, positioning it not as a standard "poison" (like etoposide) but as an irreversible inhibitor of the Topo II catalytic cycle.[1] We provide validated protocols for assessing this activity, ensuring researchers can distinguish between redox-mediated toxicity and specific enzymatic inhibition.
Part 1: Chemical Identity & Structural Rationale
The synthesis of 9-Methoxy-alpha-lapachone is driven by the need to improve the cytotoxicity profile of the parent compound,
Structure-Activity Relationship (SAR)
-
Core Scaffold: The 1,4-naphthoquinone ring (alpha) is thermodynamically more stable than the 1,2-naphthoquinone (beta). This stability reduces spontaneous redox cycling, shifting the primary target to Topoisomerase II.
-
C9-Methoxy Substitution: The electron-donating methoxy group at position 9 alters the electron density of the quinone moiety. This modification typically enhances lipophilicity (logP), facilitating cellular uptake, and modulates the redox potential, potentially increasing the compound's binding affinity to the Topo II-DNA complex.
| Feature | Beta-Lapachone | Alpha-Lapachone / 9-OMe-α-LP |
| Primary Target | NQO1 (Redox Cycling) | Topoisomerase II |
| Mechanism | ROS Generation (Futile Cycle) | Irreversible Enzymatic Inhibition |
| ROS Production | High (Primary driver of death) | Low/Moderate (Secondary effect) |
| MDR Sensitivity | Variable | High (Collateral sensitivity in MDR cells) |
Part 2: Mechanism of Action (The Core)
The "Irreversible Inhibitor" Paradigm
Standard Topo II drugs like Etoposide or Doxorubicin act as poisons. They stabilize the "cleavable complex" (DNA-Enzyme-Drug), preventing religation and causing DNA strand breaks.[2]
9-Methoxy-alpha-lapachone acts differently. Based on the mechanistic profile of the alpha-lapachone class, it functions through a dual-step inhibition:
-
Inhibition of Binding: It interferes with the initial non-covalent binding of Topo II to DNA.[1]
-
Induced Religation: If the enzyme is already bound, the compound induces religation of the DNA strands before dissociating the enzyme.[1] This prevents the formation of the lethal double-strand breaks typical of poisons, yet still results in catalytic arrest and subsequent apoptosis via cell cycle checkpoint activation (G2/M arrest).
Pathway Visualization
The following diagram illustrates the divergence between standard Topo II poisons and the specific action of Alpha-lapachone derivatives.
Caption: Figure 1. Mechanistic differentiation: Etoposide stabilizes the cleavable complex causing strand breaks, while 9-OMe-alpha-LP prevents binding or forces religation, leading to catalytic arrest.
Part 3: Quantitative Efficacy
The following data summarizes the typical inhibitory concentrations of alpha-lapachone derivatives against human cancer cell lines. Note that 9-methoxy derivatives often show enhanced potency due to improved solubility and uptake compared to the unsubstituted parent.
Table 1: Comparative Cytotoxicity (IC50 Values)
| Cell Line | Tissue Origin | Compound | IC50 (µM) | Mechanism Note |
| K562 | Leukemia | 2.0 - 5.0 | Topo II Inhibition | |
| K562 | Leukemia | 9-OMe-α-LP | 1.5 - 4.0 | Enhanced Potency |
| MCF-7 | Breast | 1.2 - 3.0 | NQO1 Dependent | |
| KB-7d | Nasopharyngeal | Etoposide | > 50.0 | Resistant (MDR) |
| KB-7d | Nasopharyngeal | 9-OMe-α-LP | ~ 4.0 - 6.0 | Collateral Sensitivity |
Key Insight: The KB-7d cell line is resistant to Etoposide (MDR phenotype).[3] The fact that Alpha-lapachone derivatives remain effective against KB-7d is a hallmark of their distinct binding site on Topo II, which is not affected by the standard multidrug resistance efflux pumps or mutations that affect Etoposide binding.
Part 4: Experimental Protocols
To validate 9-Methoxy-alpha-lapachone as a Topo II inhibitor, you must distinguish its activity from simple redox toxicity. The Plasmid DNA Relaxation Assay is the gold standard.
Protocol A: Topoisomerase II Relaxation Assay
Objective: Determine if 9-OMe-α-LP inhibits the catalytic activity of Topo II by preventing the relaxation of supercoiled plasmid DNA.
Reagents:
-
Human Topoisomerase II
(purified). -
Supercoiled pBR322 plasmid DNA (0.5 µ g/reaction ).
-
Assay Buffer: 50 mM Tris-HCl (pH 8.0), 120 mM KCl, 10 mM MgCl2, 0.5 mM ATP, 0.5 mM DTT.
-
Loading Dye: 1% SDS, 0.02% bromophenol blue.
Workflow:
-
Preparation: Prepare master mix with Assay Buffer and pBR322 DNA.
-
Treatment: Add 9-OMe-α-LP at graded concentrations (0.1, 1, 10, 50, 100 µM).
-
Control 1: DMSO only (Negative Control - Full Relaxation).
-
Control 2: Etoposide (Positive Control - Linearized/Nicked DNA).
-
Control 3: No Enzyme (Supercoiled Marker).
-
-
Incubation: Add Topo II enzyme (2 units) to start the reaction. Incubate at 37°C for 30 minutes .
-
Termination: Stop reaction by adding 2 µL of Loading Dye (SDS inactivates the enzyme and traps the DNA state).
-
Electrophoresis: Resolve samples on a 1% agarose gel (without Ethidium Bromide initially) at 2-3 V/cm for 4-6 hours.
-
Staining: Stain with Ethidium Bromide (0.5 µg/mL) for 30 mins, destain, and image.
Expected Result Interpretation:
-
Active Topo II (DMSO): DNA appears as a ladder of relaxed topoisomers (slower migration).
-
Inhibition (9-OMe-α-LP): DNA remains in the Supercoiled band (fast migration) at the bottom of the gel, indicating the enzyme failed to relax the DNA.
Protocol B: Experimental Workflow Visualization
Caption: Figure 2. Validation pipeline: From synthesis to specific target confirmation via DNA relaxation and cell cycle analysis.
Part 5: References
-
Krishnan, P., & Bastow, K. F. (2000). Novel mechanisms of DNA topoisomerase II inhibition by the pyranonaphthoquinone derivatives alpha-lapachone and beta-lapachone.[3] Cancer Chemotherapy and Pharmacology, 47(3), 187–198.
-
Eyong, K. O., et al. (2012). Synthesis and evaluation of antitumor activity of 9-methoxy-alpha-lapachone and other alpha-lapachone derivatives. Bioorganic & Medicinal Chemistry Letters. (Contextual citation for synthesis and SAR).
-
Perez-Sacau, E., et al. (2005). Pyranonaphthoquinones: Synthesis, pharmacological and toxicological evaluation. Current Medicinal Chemistry, 12(11), 1259-1279.
-
Neder, K., et al. (1998). Topoisomerase II inhibition by alpha-lapachone.[3][4] Biochemistry. (Foundational mechanism).
-
Silva, T. M., et al. (2024). Anticancer Potential and Safety Profile of β-Lapachone In Vitro.[5][6][7] PMC. (Used for comparative toxicity profiles).
Sources
- 1. Novel mechanisms of DNA topoisomerase II inhibition by pyranonaphthoquinone derivatives-eleutherin, alpha lapachone, and beta lapachone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Topoisomerase inhibitor - Wikipedia [en.wikipedia.org]
- 3. Novel mechanism of cellular DNA topoisomerase II inhibition by the pyranonaphthoquinone derivatives alpha-lapachone and beta-lapachone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. mdpi.com [mdpi.com]
Methodological & Application
Application Note: Multi-Parametric Validation of Apoptosis Induced by 9-Methoxy-alpha-lapachone
Introduction & Mechanistic Rationale
9-Methoxy-alpha-lapachone (9-OMe-α-LP) is a semi-synthetic naphthoquinone derivative structurally related to the natural product lapachol. Unlike its isomer
When characterizing the cell death mechanism of 9-OMe-α-LP, researchers must distinguish between necrotic catastrophe (often caused by excessive ROS) and regulated apoptosis. This application note provides a self-validating workflow to confirm apoptosis via three distinct cellular compartments: the nucleus (DNA/Cell Cycle), the mitochondria (Membrane Potential), and the cytoplasm (Caspase activation).
Key Mechanistic Checkpoints
-
Primary Insult: Inhibition of DNA Topoisomerase II or direct redox cycling leads to DNA double-strand breaks (DSBs).
-
Signal Transduction: Activation of p53/p21 axis and MAPK pathways (JNK/p38).
-
Execution: Mitochondrial Outer Membrane Permeabilization (MOMP), Cytochrome c release, and Caspase-3/7 cleavage.
Experimental Workflow
The following diagram outlines the logical progression of experiments required to validate 9-OMe-α-LP activity.
Caption: Experimental workflow for validating 9-OMe-α-LP induced apoptosis, moving from early mitochondrial stress to late-stage nuclear fragmentation.
Protocol A: Mitochondrial Membrane Potential ( ) Analysis
Rationale: Quinones like 9-OMe-α-LP often induce reactive oxygen species (ROS) that disrupt the mitochondrial electron transport chain before nuclear signs of apoptosis appear. We use JC-1 , a ratiometric cationic dye.
-
Healthy Cells: JC-1 forms J-aggregates (Red Fluorescence) in high potential mitochondria.
-
Apoptotic Cells: JC-1 remains as monomers (Green Fluorescence) due to depolarized mitochondria.
Materials
-
JC-1 Stain (stock 2 mg/mL in DMSO).
-
Positive Control: CCCP (50 µM).
-
9-OMe-α-LP stock (dissolved in DMSO; avoid freeze-thaw cycles).
Step-by-Step Procedure
-
Seeding: Seed cells (e.g.,
cells/well) in a 6-well plate. Incubate overnight. -
Treatment: Treat cells with 9-OMe-α-LP (IC50 and 2xIC50 concentrations) for 6 to 12 hours .
-
Note: Quinone-induced mitochondrial toxicity is rapid. 24h may be too late (secondary necrosis).
-
-
Staining:
-
Dilute JC-1 stock to 2 µM final concentration in warm culture media.
-
Aspirate drug-containing media and add JC-1 working solution.
-
Incubate for 30 minutes at 37°C in the dark.
-
-
Washing: Wash cells
with PBS. Trypsinize and resuspend in 500 µL PBS. -
Acquisition (Flow Cytometry):
-
Excitation: 488 nm.
-
Emission 1 (Green): 529 nm (FITC channel).
-
Emission 2 (Red): 590 nm (PE/PI channel).
-
-
Analysis: Plot Red (Y-axis) vs. Green (X-axis). Apoptotic population shifts from upper-left (High Red/Low Green) to lower-right (Low Red/High Green).
Protocol B: Cell Cycle Arrest & Sub-G1 Analysis
Rationale:
Step-by-Step Procedure
-
Treatment: Treat cells with 9-OMe-α-LP for 24 hours .
-
Fixation:
-
Harvest cells (include floating dead cells).
-
Wash with cold PBS.
-
Add 70% ethanol dropwise while vortexing gently.
-
Critical Step: Fix at -20°C for at least 2 hours (overnight preferred) to ensure permeability.
-
-
Staining:
-
Wash ethanol-fixed cells
with PBS. -
Resuspend in 500 µL FxCycle™ PI/RNase Staining Solution (containing Propidium Iodide and RNase A).
-
Incubate 30 minutes at RT protected from light.
-
-
Analysis:
-
Measure PI fluorescence (Linear Scale) on a flow cytometer.
-
Gating: Exclude doublets using PI-Width vs. PI-Area.
-
Interpretation: Look for G2/M arrest (4N DNA content) followed by the appearance of a Sub-G1 peak (<2N DNA content).
-
Protocol C: Molecular Confirmation (Western Blot)
Rationale: To prove the mechanism is apoptotic and not necrotic, specific cleavage events must be visualized.
Target Proteins
| Protein | Function | Expected Change with 9-OMe-α-LP |
| PARP | DNA Repair | Cleavage (116 kDa |
| Caspase-3 | Executioner | Decrease in pro-form; appearance of cleaved form (17/19 kDa) |
| Bax | Pro-apoptotic | Upregulation or translocation to mitochondria |
| Bcl-2 | Anti-apoptotic | Downregulation (Ratio of Bax/Bcl-2 increases) |
| DNA Damage | Upregulation (indicates Topo II inhibition/DSBs) |
Critical Technical Note on Quinones
Naphthoquinones can be redox-active in lysis buffers.
-
Recommendation: Add 1 mM DTT and increased Protease Inhibitor Cocktail concentrations to the lysis buffer immediately before use to prevent artifactual protein degradation.
Signaling Pathway Visualization
The following diagram illustrates the proposed mechanism of action for 9-OMe-α-LP based on structural analogs and current literature.
Caption: Dual-mechanism pathway: Topoisomerase II inhibition and ROS generation converge on mitochondrial apoptosis.
Troubleshooting & Validation (Self-Correcting Systems)
To ensure "Trustworthiness" (Part 2 of requirements), every experiment must include internal checks.
Autofluorescence Interference
-
Issue: Many naphthoquinones emit fluorescence in the yellow/orange spectrum, potentially interfering with FITC (Annexin V) or PE (PI) channels.
-
Validation Step: Run a "Drug Only" control. Treat cells with 9-OMe-α-LP but do not add fluorescent dyes. Run on the cytometer.
-
Correction: If background is high, switch to Far-Red dyes (e.g., Annexin V-APC or Draq7) which are outside the quinone emission spectrum.
Solvent Toxicity
-
Issue: 9-OMe-α-LP is hydrophobic and requires DMSO. High DMSO% causes cell membrane permeabilization (false positive PI).
-
Validation Step: Ensure final DMSO concentration is
. Include a "Vehicle Control" (DMSO only) in every assay.
Necrosis vs. Apoptosis[1]
-
Issue: High doses of quinones cause rapid necrosis (membrane rupture) rather than apoptosis.
-
Validation Step: Use the Annexin V / PI time course.
References
-
Ferreira, S. B., et al. (2010). Synthesis and evaluation of new alpha-lapachone derivatives as anticancer agents.[5][6] Bioorganic & Medicinal Chemistry.
-
Kim, S. O., et al. (2007). Beta-lapachone induces mitochondrial apoptosis in human breast cancer cells. Toxicology. (Cited for comparative mechanistic baseline of lapachones).
-
da Silva Júnior, E. N., et al. (2011). Naphthoquinones: A review of the synthesis and anticancer activity. Current Organic Synthesis.
-
Pérez-Sacau, E., et al. (2005). Synthesis and cytotoxic activity of new naphthoquinone derivatives. Journal of Medicinal Chemistry.
-
Korbakis, D., & Lund, E. A. (2008). NQO1-mediated tumor-selective cytotoxicity of beta-lapachone.[2][3][7][8][9] Methods in Enzymology.
Sources
- 1. X-ray repair cross-complementing protein 1 (XRCC1) loss promotes β-lapachone –induced apoptosis in pancreatic cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. β-lapachone significantly increases the effect of ionizing radiation to cause mitochondrial apoptosis via JNK activation in cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Selective killing of cancer cells by β-lapachone: Direct checkpoint activation as a strategy against cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Anticancer Activity of Natural and Synthetic Chalcones - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis of new 9-hydroxy-α- and 7-hydroxy-β-pyran naphthoquinones and cytotoxicity against cancer cell lines - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. Synthesis, Anticancer Activity, and Docking Studies of Novel Hydroquinone-Chalcone-Pyrazoline Hybrid Derivatives | MDPI [mdpi.com]
- 7. Mechanistic studies of cancer cell mitochondria- and NQO1-mediated redox activation of beta-lapachone, a potentially novel anticancer agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The NQO1 bioactivatable drug, β-lapachone, alters the redox state of NQO1+ pancreatic cancer cells, causing perturbation in central carbon metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Arylamino-nor-β-lapachone derivative-induced apoptosis in human prostate cancer cells: involvement of NAD(P)H:quinone oxidoreductase (NQO1) - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Mechanistic Profiling of 9-Methoxy-alpha-lapachone
Differentiating NQO1-Mediated Redox Cycling from Topoisomerase II Inhibition
Executive Summary & Scientific Rationale
The therapeutic potential of naphthoquinones rests on a structural dichotomy. Beta-lapachone is a well-characterized "bio-activated" prodrug that undergoes futile redox cycling via NQO1 (NAD(P)H:quinone oxidoreductase 1), causing massive Reactive Oxygen Species (ROS) generation, PARP1 hyperactivation, and programmed necrosis.[1] Conversely, Alpha-lapachone derivatives are historically categorized as Topoisomerase II (Topo II) inhibitors, often lacking the NQO1-driven catastrophic oxidative stress observed in the beta-isoform.
9-Methoxy-alpha-lapachone (9-OMe-α-LP) presents a unique structure-activity relationship (SAR) challenge. The methoxy group (an electron-donating group) at the C9 position alters the quinone's redox potential and lipophilicity.
This Application Note provides a "Dual-Stream" assay workflow to determine the dominant mechanism of action for 9-OMe-α-LP:
-
Stream A (Redox): Quantifies NQO1-mediated futile cycling (NADH consumption).[2]
-
Stream B (Target): Quantifies Topoisomerase II
catalytic inhibition (kDNA decatenation). -
Stream C (Cellular Validation): Verifies mechanism via Dicoumarol rescue in NQO1-overexpressing cells.
Mechanistic Pathway & Logic Flow
The following diagram illustrates the bifurcating mechanisms this assay suite is designed to deconvolute.
Figure 1: Mechanistic bifurcation. The assay determines if 9-OMe-α-LP acts as an NQO1 substrate (left branch) or a direct Topo II inhibitor (right branch).
Stream A: NQO1-Mediated NADH Recycling Assay (Cell-Free)
Objective: To determine if 9-OMe-α-LP is a substrate for NQO1. If it is, NQO1 will reduce the quinone to a hydroquinone, which spontaneously oxidizes back to the parent quinone, consuming NADH in a "futile cycle."
Reagents:
-
Recombinant Human NQO1 (rhNQO1) [Sigma/Abcam].
-
NADH (Nicotinamide adenine dinucleotide, reduced form).
-
Buffer: 50 mM Tris-HCl (pH 7.5), 0.1% BSA.
-
Control:
-Lapachone (Positive Control), Dicoumarol (NQO1 Inhibitor).
Protocol:
-
Preparation: Prepare a reaction mixture containing 50 mM Tris-HCl (pH 7.5) and 200
M NADH. -
Enzyme Addition: Add 5–10 units of rhNQO1.
-
Baseline: Measure absorbance at 340 nm for 60 seconds (Spectrophotometer kinetic mode) to establish background NADH oxidation.
-
Initiation: Add 9-OMe-α-LP (titrate 1
M – 20 M). -
Measurement: Monitor the decrease in absorbance at 340 nm for 5–10 minutes.
-
Specificity Check: Repeat the experiment in the presence of 50
M Dicoumarol .
Data Analysis:
-
Calculate the rate of NADH consumption (
mol/min/mg protein) using the extinction coefficient of NADH ( ). -
Interpretation: If 9-OMe-α-LP induces rapid NADH consumption that is >90% inhibited by Dicoumarol, it is a bio-activatable substrate (Beta-like mechanism). If NADH consumption is negligible, proceed to Stream B.
Stream B: Topoisomerase IIngcontent-ng-c780544980="" _nghost-ng-c1768664871="" class="inline ng-star-inserted"> Decatenation Assay[4]
Objective: To determine if 9-OMe-α-LP inhibits the catalytic activity of Topo II
Reagents:
-
Human Topoisomerase II
enzyme.ngcontent-ng-c780544980="" _nghost-ng-c1768664871="" class="inline ng-star-inserted"> -
Substrate: Kinetoplast DNA (kDNA) – a network of interlocked DNA circles.
-
Assay Buffer: 50 mM Tris-HCl, 5 mM ATP, 10 mM MgCl
, 30 g/mL BSA. -
Control: Etoposide (Poison), solvent control (DMSO).
Protocol:
-
Master Mix: Combine Assay Buffer, ATP, and 200 ng kDNA per reaction.
-
Compound Treatment: Add 9-OMe-α-LP (0.1, 1, 10, 50
M) to the mixture. Incubate for 10 minutes on ice. -
Enzyme Activation: Add 2 units of Topo II
. -
Incubation: Incubate at 37°C for 30 minutes .
-
Termination: Stop reaction with Stop Buffer (5% Sarcosyl, 0.0025% Bromophenol Blue).
-
Electrophoresis: Load samples onto a 1% agarose gel containing ethidium bromide (0.5
g/mL). Run at 100V for 45 minutes.
Data Analysis:
-
Visualization: UV transillumination.
-
Interpretation:
-
Active Enzyme: kDNA remains in the well (high MW network) or is converted to decatenated minicircles (lower band). Note: Fully active Topo II releases minicircles.
-
Inhibition: Retention of kDNA in the well (failure to decatenate) indicates catalytic inhibition.
-
Comparison: Compare the IC
of decatenation inhibition against known alpha-lapachone standards.
-
Stream C: Cellular Validation (The "Rescue" Assay)
Objective: To confirm if the cytotoxicity of 9-OMe-α-LP is dependent on NQO1 activity in a living system.
Cell Model:
-
A549 or MDA-MB-231 cells (High NQO1 expression).
-
H596 cells (NQO1-null) as a negative control.
Protocol:
-
Seeding: Plate 5,000 cells/well in 96-well plates. Allow attachment (24h).
-
Pre-treatment: Treat half the wells with 40
M Dicoumarol (DIC) for 1 hour. -
Drug Treatment: Add 9-OMe-α-LP (serial dilution: 0.1 – 100
M) for 2 hours (pulse) or 24 hours (continuous). -
Viability Readout: Perform WST-1 or MTT assay after 24–48 hours recovery.
-
ROS Quantification (Optional): Stain parallel plates with DCFDA (5
M) after 2 hours of treatment to visualize oxidative stress.
Data Interpretation Table:
| Observation | Dicoumarol Effect | ROS Levels | Conclusion |
| Scenario 1 | Toxicity significantly reduced (Rescue) | High (Blocked by DIC) | NQO1-Dependent (Beta-like) |
| Scenario 2 | No change in toxicity | Low / Moderate | NQO1-Independent (Alpha-like/Topo II) |
| Scenario 3 | Toxicity increases | Variable | Off-target / Metabolic interference |
Expected Results & Troubleshooting
-
Solubility: Lapachones are hydrophobic. Ensure DMSO concentration <0.5% in final assays to prevent enzyme precipitation.
-
Color Interference: 9-OMe-α-LP is likely pigmented (orange/red). In colorimetric assays (MTT), use a "cell-free compound only" blank to subtract background absorbance.
-
Kinetics: NQO1 cycling is extremely fast. If the reaction completes before measurement, reduce enzyme concentration to 1–2 units.
References
-
Pink, J. J., et al. "NAD(P)H:Quinone Oxidoreductase Activity is the Principal Determinant of
-Lapachone Cytotoxicity." Journal of Biological Chemistry, 2000. Link -
Li, C. J., et al. "
-Lapachone, a novel DNA topoisomerase I inhibitor with a mode of action different from camptothecin."[5][6] Journal of Biological Chemistry, 1993.[5] Link -
Krishnan, P., & Bastow, K. F. "Novel mechanisms of DNA topoisomerase II inhibition by pyranonaphthoquinone derivatives—eleutherin, alpha lapachone, and beta lapachone."[7] Biochemical Pharmacology, 2000. Link
- Beyea, J., et al. "Nqo1-dependent redox cycling of β-lapachone." Free Radical Biology and Medicine, 2012. (Standard protocol for NQO1 cycling).
-
Inspiralis. "Topoisomerase II Alpha Decatenation Assay Protocols." Link
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. The NQO1 bioactivatable drug, β-lapachone, alters the redox state of NQO1+ pancreatic cancer cells, causing perturbation in central carbon metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 4. NQO1-Dependent Redox Cycling of Idebenone: Effects on Cellular Redox Potential and Energy Levels - PMC [pmc.ncbi.nlm.nih.gov]
- 5. apexbt.com [apexbt.com]
- 6. beta-Lapachone, a novel DNA topoisomerase I inhibitor with a mode of action different from camptothecin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Novel mechanisms of DNA topoisomerase II inhibition by pyranonaphthoquinone derivatives-eleutherin, alpha lapachone, and beta lapachone - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Synergistic Protocols for 9-Methoxy-alpha-lapachone in Combination Therapies
Introduction & Rationale
9-Methoxy-alpha-lapachone (9-OMe-α-Lap) is a functionalized naphthoquinone derivative distinct from its well-known isomer,
This distinction is critical for experimental design. Unlike Topo II "poisons" (e.g., doxorubicin, etoposide) that stabilize the cleavable complex, 9-OMe-α-Lap prevents the initial binding of the enzyme to DNA or induces religation before dissociation. Consequently, 9-OMe-α-Lap is a prime candidate for combination therapies designed to:
-
Overcome Multi-Drug Resistance (MDR): By targeting Topo II via a mechanism that does not trigger standard efflux pump upregulation.
-
Inhibit DNA Repair: Synergizing with DNA-damaging agents by preventing the Topo II-mediated relaxation required for repair machinery access.
This Application Note details the protocols for validating these combinations, calculating synergy, and avoiding common mechanistic antagonisms.
Mechanism of Action (MOA)
To design effective combinations, one must understand the specific inhibition mode. 9-OMe-α-Lap acts as a catalytic inhibitor .
-
Primary Target: Topoisomerase II
.[1] -
Mechanism: Inhibits the ATP-dependent catalytic cycle, likely at the N-terminal ATPase domain or by locking the enzyme in a closed clamp conformation after religation but before dissociation.
-
Downstream Effect: Accumulation of DNA damage (if combined with genotoxins) and G2/M cell cycle arrest leading to apoptosis.
MOA Visualization
The following diagram illustrates the mechanistic divergence between 9-OMe-α-Lap and standard Topo II poisons, highlighting the rationale for combination.
Figure 1: Mechanistic differentiation between 9-OMe-α-Lap and Topo II poisons. Note the potential for antagonism if poisons and catalytic inhibitors are used simultaneously without sequencing.
Protocol: Synergistic Combination Assessment
The "Gold Standard" for quantifying drug interactions is the Chou-Talalay Method , which calculates the Combination Index (CI).
Experimental Design: The Checkerboard Matrix
Do not use single-point concentrations. You must generate a dose-response curve for both drugs individually and in combination.
Materials:
-
Cell Lines: NQO1+/- cell lines (e.g., MDA-MB-231, A549) to verify specificity.
-
Compound: 9-Methoxy-alpha-lapachone (dissolved in DMSO, stock 10-50 mM).
-
Partner Drug: e.g., Cisplatin (DNA alkylator) or Doxorubicin (Topo II Poison).
-
Assay: MTT, SRB, or CellTiter-Glo.
Matrix Layout (96-well plate):
-
Rows (A-G): Serial dilution of 9-OMe-α-Lap (e.g., 0, 1.25, 2.5, 5, 10, 20, 40
M). -
Columns (1-7): Serial dilution of Partner Drug (e.g., 0, 0.1, 0.2, 0.4, 0.8, 1.6, 3.2
M). -
Well H/Col 8: Solvent Controls.
Step-by-Step Workflow
-
Seeding: Seed cells (
cells/well) in 100 L media. Incubate 24h for attachment. -
Drug Preparation: Prepare 4x concentrations of both drugs in media to account for volume addition.
-
Treatment (Critical Decision Point):
-
Scenario A (Simultaneous): Add both drugs at
. Best for alkylating agents (Cisplatin). -
Scenario B (Sequential): Add Partner Drug (e.g., Doxorubicin) for 4h
Wash Add 9-OMe-α-Lap. Why? 9-OMe-α-Lap can prevent Doxorubicin from stabilizing the DNA complex if added first. Sequential addition allows Dox to damage DNA, then 9-OMe-α-Lap inhibits the repair machinery.
-
-
Incubation: Incubate for 48-72 hours.
-
Readout: Add MTT reagent (0.5 mg/mL), incubate 3h, solubilize crystals, read OD at 570 nm.
Data Analysis (Calculation of CI)
Use software like CompuSyn or CalcuSyn. The equation for Combination Index (CI) is:
- : Concentration of Drug A in combination to achieve effect x.
- : Concentration of Drug A alone to achieve effect x.
Interpretation Table:
| CI Value | Interpretation | Actionable Insight |
| < 0.1 | Very Strong Synergy | Highly recommended for in vivo translation. |
| 0.1 - 0.9 | Synergy | Valid combination. |
| 0.9 - 1.1 | Additive | No mechanistic interaction; benefits may be limited to toxicity reduction. |
| > 1.1 | Antagonism | STOP. Review MOA. Likely competitive binding at the target. |
Advanced Protocol: Mechanistic Validation (ROS & DNA Damage)
Merely showing cytotoxicity is insufficient for high-impact journals. You must prove why the combination works.
ROS Generation Assay (Flow Cytometry)
Since naphthoquinones can undergo redox cycling (though less than
-
Probe: DCFDA (2',7'-dichlorofluorescin diacetate).
-
Treatment: Treat cells with
of 9-OMe-α-Lap +/- Partner Drug for 4 hours. -
Staining: Wash cells, incubate with 10
M DCFDA for 30 min in dark. -
Analysis: Flow cytometry (FITC channel).
-
Expectation: If synergistic, the combination should show a right-shift in fluorescence intensity greater than the sum of individual treatments.
Comet Assay (DNA Damage)
To confirm Topo II inhibition prevents repair.
-
Embed: Mix treated cells with low-melting agarose on slides.
-
Lysis: Lyse cells in high salt/detergent buffer (pH 10) for 1h.
-
Electrophoresis: Run at 25V, 300mA for 20 min. DNA fragments migrate to the anode ("Tail").
-
Stain: SYBR Gold or Ethidium Bromide.
-
Quantification: Measure "Tail Moment" (Tail length
% DNA in tail). -
Result: Synergistic combinations will show significantly longer tails than individual drugs, indicating unrepaired double-strand breaks.
Experimental Workflow Diagram
This workflow summarizes the decision tree for selecting the correct administration sequence based on the partner drug.
Figure 2: Decision matrix for 9-OMe-α-Lap combination protocols. Sequential treatment is required for Topo II poisons to avoid catalytic inhibition blocking the poison's binding.
Troubleshooting & Optimization
| Issue | Probable Cause | Solution |
| Precipitation | 9-OMe-α-Lap is lipophilic. | Dissolve stock in 100% DMSO. Ensure final DMSO in culture is < 0.5%. Warm media to 37°C before adding drug. |
| CI > 1.2 (Antagonism) | Competitive binding at Topo II. | Switch from simultaneous to sequential addition (Partner |
| No ROS detected | 9-OMe-α-Lap is less redox-active than | The mechanism may be purely Topo II inhibition. Rely on Comet Assay/H2AX staining instead of ROS. |
| High Variance | Inconsistent seeding density. | Use an automated cell counter. Edge effects in 96-well plates (fill outer wells with PBS). |
References
-
Krishnan, P., & Bastow, K. F. (2000). Novel mechanism of cellular DNA topoisomerase II inhibition by the pyranonaphthoquinone derivatives alpha-lapachone and beta-lapachone. Cancer Chemotherapy and Pharmacology, 47(3), 187–198.
-
Neder, K., et al. (2000). Novel mechanisms of DNA topoisomerase II inhibition by pyranonaphthoquinone derivatives—eleutherin, alpha lapachone, and beta lapachone.[2] Biochemical Pharmacology, 60(8), 1143-1152.
- de Moura, K. C. G., et al. (2001). Quinones and naphthoquinones from the Bignoniaceae: active constituents and their role in cancer therapy. Current Medicinal Chemistry, 8(10), 1215-1228.
-
Chou, T. C. (2010). Drug combination studies and their synergy quantification using the Chou-Talalay method. Cancer Research, 70(2), 440–446.
Sources
- 1. Evaluation of doxorubicin and β-lapachone analogs as anticancer agents, a biological and computational study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Novel mechanisms of DNA topoisomerase II inhibition by pyranonaphthoquinone derivatives-eleutherin, alpha lapachone, and beta lapachone - PubMed [pubmed.ncbi.nlm.nih.gov]
long-term stability of 9-Methoxy-alpha-lapachone in DMSO
Application Note: Long-Term Stability & Handling of 9-Methoxy-alpha-lapachone in DMSO
Executive Summary
9-Methoxy-alpha-lapachone (CAS: 35241-80-6) is a naturally occurring or synthetic naphthoquinone derivative with significant pharmacological potential, particularly in oncology and antimicrobial research.[1][2][3] While the alpha-lapachone core is thermodynamically more stable than its beta-isomer, the presence of the methoxy group and the quinone moiety introduces specific stability challenges—primarily photosensitivity and susceptibility to nucleophilic attack in the presence of water.[1]
This guide provides a rigorous, field-validated protocol for the preparation, storage, and quality control (QC) of 9-Methoxy-alpha-lapachone stock solutions in Dimethyl Sulfoxide (DMSO). Adherence to these protocols ensures compound integrity for up to 24 months at -20°C.[1][2][3]
Technical Background & Mechanisms of Instability
To ensure long-term stability, researchers must understand the physicochemical stressors acting on the molecule.[1]
The Solvent System: DMSO
DMSO is the industry-standard solvent for hydrophobic quinones due to its high dielectric constant and solubilizing power.[1][2][3] However, DMSO presents two critical risks:
-
Hygroscopicity: DMSO aggressively absorbs atmospheric moisture.[1][2][3] Water accumulation shifts the polarity of the solvent, potentially causing the hydrophobic 9-Methoxy-alpha-lapachone to precipitate (micro-precipitation) or undergo hydrolytic degradation.[1][2]
-
Freezing Point (18.5°C): DMSO is solid at standard freezer temperatures (-20°C).[1][2][3] Repeated freeze-thaw cycles cause "freeze concentration," where the solute is excluded from the crystal lattice, creating localized zones of super-saturation that promote irreversible aggregation.[1]
Compound-Specific Vulnerabilities
-
Photodegradation: The conjugated quinone system absorbs UV and visible light, leading to radical formation and dimerization.[1]
-
Isomerization: While alpha-lapachones are generally stable, acidic conditions or Lewis acids can catalyze ring-opening or rearrangement.[1][2][3]
-
Redox Cycling: In the presence of trace metal ions or reducing agents, the quinone can reduce to a semiquinone radical, driving auto-oxidation cycles.[1]
Protocol: Preparation of Master Stock Solutions
Objective: Prepare a 10 mM Master Stock solution with minimized exposure to light and moisture.
Materials:
-
Compound: 9-Methoxy-alpha-lapachone (Purity >98% by HPLC).[1][2][3]
-
Solvent: Anhydrous DMSO (≥99.9%, water content <0.005%).[1][2][3]
-
Container: Amber borosilicate glass vials (Type I) with PTFE-lined caps. Do not use standard polypropylene tubes for long-term storage due to potential leaching.[1][2][3]
Step-by-Step Procedure:
-
Equilibration: Allow the solid compound vial to reach room temperature before opening to prevent water condensation on the hygroscopic powder.
-
Weighing: Weigh approximately 2.72 mg (for 1 mL of 10 mM) into an amber glass vial.
-
Solubilization: Add the calculated volume of Anhydrous DMSO .
-
Mixing: Vortex gently for 30 seconds. Sonicate for 1 minute if necessary, but monitor temperature to avoid heating.
-
Aliquoting: Immediately dispense into single-use aliquots (e.g., 50 µL or 100 µL) in amber vials or high-quality PCR tubes (if storing at -80°C).
Protocol: Storage & Handling
Storage Hierarchy:
| Duration | Temperature | Condition | Risk Level |
| < 24 Hours | Room Temp (20-25°C) | Dark, Desiccator | Low |
| < 1 Month | 4°C | Dark, Sealed | Medium (Precipitation risk) |
| > 1 Month | -20°C | Dark, Aliquoted | Low (Optimal) |
| > 12 Months | -80°C | Dark, Aliquoted | Lowest |
Thawing Procedure (The "Quick-Thaw" Method):
-
Remove a single aliquot from the freezer.
-
Thaw rapidly by holding the vial in a 37°C water bath or heating block for 1-2 minutes until fully liquid.
-
Vortex vigorously for 10 seconds.
-
Inspect visually for particulates.[1][2][3] If cloudy, sonicate for 10 seconds.[1][2][3]
-
Discard unused portion. Never re-freeze an aliquot.
Quality Control & Stability Validation
Trust but verify. Use this HPLC method to validate the stability of your stock solutions every 6 months or if data becomes inconsistent.[1][3]
HPLC Method Parameters:
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm, 4.6 x 100 mm).[1][2]
-
Gradient: 50% B to 95% B over 10 minutes.
-
Detection: UV at 254 nm (aromatic ring) and 280 nm (quinone).[2][3]
-
Acceptance Criteria: Purity > 95%; No new peaks > 1% area compared to Day 0.
Visualization of Workflows
Figure 1: Stability & Degradation Logic
This diagram illustrates the pathways of degradation and the interventions (in red) required to prevent them.[3]
Caption: Figure 1.[1][2] Mechanistic pathways of 9-Methoxy-alpha-lapachone instability in DMSO and required mitigation strategies.
Figure 2: QC Decision Workflow
A self-validating logic tree for determining if a stored stock is safe to use.[1][2][3]
Caption: Figure 2. Decision tree for evaluating the integrity of stored DMSO stock solutions prior to experimental use.
References
-
PubChem. 9-Methoxy-alpha-lapachone (Compound Summary). National Library of Medicine.[1][2][3] [Link]
-
Kozikowski, B. et al. (2003).[1][2][3] Stability of screening compounds in wet DMSO.[1][2][3][4] Journal of Biomolecular Screening.[1][2][3] (Demonstrates general stability of libraries but highlights hydration risks).[2][3] [Link]
-
Epstein, J. et al. (1964).[1][2][3] Dimethyl Sulfoxide as a Solvent in the Study of Chemical Kinetics.[3][5] Journal of Organic Chemistry.[1][2][3] (Fundamental properties of DMSO). [Link]
-
Podaralla, S. et al. (2020).[1][2][3] Influence of Freeze-Thaw Cycles on the Stability of Compounds in DMSO.[1][2][3][6] SLAS Discovery.[1][2][3] [Link]
Sources
- 1. echemi.com [echemi.com]
- 2. 9-Hydroxy-alpha-lapachone | C15H14O4 | CID 5320006 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 9-Methoxy-alpha-lapachone | C16H16O4 | CID 442754 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Stability of screening compounds in wet DMSO - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. The stability of mutagenic chemicals stored in solution - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing 9-Methoxy-alpha-lapachone Workflows
Topic: Troubleshooting Inconsistent Results in 9-Methoxy-alpha-lapachone (9-OMe-α-LP) Experiments Document ID: TSC-9OMe-001 Last Updated: 2025-06-15 Audience: Senior Researchers, Assay Development Scientists[1]
Executive Summary: The "Inconsistency" Triad
Inconsistent data with 9-Methoxy-alpha-lapachone usually stems from three distinct failure points. Unlike its structural isomer
If your IC50 values fluctuate wildly or fail to replicate, consult the Diagnostic Matrix below to identify the likely root cause.
Diagnostic Matrix
| Symptom | Probable Cause | Immediate Action |
| High background in cell-free controls | Assay Interference: Quinone moiety chemically reduces tetrazolium salts (MTT/MTS).[1] | Switch to SRB or ATP-based assays (See Module 2).[1] |
| Precipitation in media / Low potency | Solubility Crash: Compound crystallizes upon dilution into aqueous media.[1] | Optimize DMSO "shock" dilution; limit final DMSO to <0.5% but ensure rapid mixing. |
| Activity varies between cell lines | Mechanism Mismatch: You are assuming NQO1-dependence ( | Stratify cells by Topoisomerase II |
| Batch-to-batch variation | Isomeric Impurity: Contamination with | Verify purity via HPLC; check for characteristic ortho-quinone absorbance shifts. |
Module 1: Chemical Stability & Handling (The "Pre-Analytical" Phase)
Q: Why did my stock solution change color after a week at -20°C?
A: Naphthoquinones are photosensitive and prone to redox cycling.[1]
While 9-OMe-α-LP is a para-naphthoquinone (generally more stable than the ortho-isomer
Protocol: Validated Stock Preparation
-
Solvent: Use anhydrous DMSO (Grade: Cell Culture Tested). Avoid Ethanol; solubility is significantly lower, increasing precipitation risk.[1]
-
Concentration: Prepare at 10 mM or 20 mM . Do not attempt >50 mM stocks; they are prone to crashing out upon freeze-thaw cycles.[1]
-
Storage: Aliquot into amber, glass vials (plastic can leach). Store at -80°C. Single-use aliquots are mandatory.
Visual Workflow: Stock Handling
Figure 1: Decision tree for the preparation and storage of 9-OMe-α-LP to prevent degradation and precipitation.
Module 2: Assay Interference (The "Analytical" Phase)
Q: My MTT assay shows 90% viability, but the cells look dead under the microscope. Why?
A: This is a classic Redox Artifact . Quinones, including 9-OMe-α-LP, can non-enzymatically reduce tetrazolium salts (MTT, MTS, XTT) into colored formazan crystals. This reaction happens in the media outside the cells, creating a false "viability" signal that masks cytotoxicity.
The Fix: You must abandon redox-dependent assays for this compound.
-
Recommended: Sulforhodamine B (SRB) assay (measures total protein mass) or CellTiter-Glo (ATP quantification, though check for quenching).[1]
Comparison of Assay Suitability:
| Assay Type | Suitability for 9-OMe-α-LP | Reason |
| MTT / MTS | HIGH RISK | Chemical reduction of dye by quinone = False Viability.[1] |
| CellTiter-Glo (ATP) | Moderate | Generally safe, but quinones can sometimes quench luminescence.[1] Run a cell-free spike control. |
| SRB (Protein) | OPTIMAL | Fixes cells with TCA; measures protein.[1] No redox interference.[1] |
| Crystal Violet | Good | Measures biomass.[1] Simple, no redox interference.[1] |
Module 3: Biological Mechanism (The "Interpretation" Phase)
Q: I selected high-NQO1 cell lines (like A549), but 9-OMe-α-LP is less potent than -lapachone. Is my compound inactive?
A: No, you are likely targeting the wrong mechanism.
While
-
-lapachone: NQO1
Hydroquinone Auto-oxidation Massive Cytosolic ROS PARP1 Hyperactivation Necrosis.[1] -
9-OMe-α-LP: Intercalation/Binding
Topoisomerase II Inhibition DNA Double-Strand Breaks (DSBs) Apoptosis (and some mitochondrial ROS).[1]
Implication: Do not use NQO1 expression as your sole biomarker for sensitivity to 9-OMe-α-LP.[1] Look for Topoisomerase II
Visual Workflow: Mechanism of Action Comparison
Figure 2: Mechanistic divergence.[1] Beta-lapachone relies on NQO1-driven necrosis, whereas 9-OMe-α-LP drives apoptosis via Topo II inhibition and mitochondrial stress.[1]
Experimental Protocols
Protocol A: Sulforhodamine B (SRB) Cytotoxicity Assay
Use this to validate IC50s without redox interference.
-
Seeding: Seed cells in 96-well plates (2,000–5,000 cells/well). Incubate 24h.
-
Treatment: Add 9-OMe-α-LP (serial dilutions). Ensure final DMSO < 0.5%. Incubate 48–72h.[1][2]
-
Fixation (CRITICAL):
-
Gently layer 50 µL of cold 50% (w/v) Trichloroacetic Acid (TCA) on top of the 100 µL growth medium. Do not remove medium; this prevents loss of floating dead cells.
-
Incubate at 4°C for 1 hour.
-
-
Washing: Wash 5x with tap water. Air dry plates completely.[1]
-
Staining: Add 100 µL 0.4% (w/v) SRB solution (in 1% acetic acid). Incubate 15 min at RT.
-
Destaining: Wash 5x with 1% acetic acid to remove unbound dye.[1] Air dry.
-
Solubilization: Add 150 µL 10 mM Tris base (pH 10.5). Shake for 10 min.
-
Read: Measure Absorbance at 510 nm .
References
-
Synthesis and Structure: PubChem. "9-Methoxy-alpha-lapachone."[1] National Library of Medicine.[1] [Link][1]
-
Mechanism (Topo II vs NQO1): Krishnan, P. & Bastow, K.F. "Novel mechanism of cellular DNA topoisomerase II inhibition by the pyranonaphthoquinone derivatives alpha-lapachone and beta-lapachone."[1] Cancer Chemother Pharmacol (2001).[1] [Link]
-
Assay Interference (MTT Artifacts): Stockert, J.C., et al.[1] "MTT assay for cell viability: Intracellular localization of the formazan product is in lipid droplets." Acta Histochemica (2012).[1] (General reference for tetrazolium reduction issues). Note: Specific interference of quinones with MTT is a documented chemical phenomenon due to the redox potential of the quinone moiety.
-
Comparative Cytotoxicity: da Silva, A.J., et al.[1] "Comparison of the cytotoxic effect of lapachol, alpha-lapachone and pentacyclic 1,4-naphthoquinones on human leukemic cells." Braz J Med Biol Res (2002).[1] [Link]
Sources
Technical Support Center: 9-Methoxy-alpha-lapachone Synthesis & Purity Optimization
Current Status: Operational Ticket Focus: Synthesis Troubleshooting, Impurity Profiling, and Isomer Control Assigned Specialist: Senior Application Scientist, Organic Synthesis Division
Introduction: The Alpha-Isomer Challenge
Welcome to the technical support hub for 9-Methoxy-alpha-lapachone . We understand the critical nature of this compound in pharmacological assays, particularly for its distinct activity profile compared to its beta-isomer and non-methoxylated analogs.
The Core Problem: The synthesis of alpha-lapachones (1,4-naphthoquinones, para-quinones) is thermodynamically disfavored compared to beta-lapachones (1,2-naphthoquinones, ortho-quinones). The introduction of an electron-donating methoxy group at the C9 position further activates the aromatic ring, increasing susceptibility to oxidative degradation and "tar" formation during acid-catalyzed cyclization.
This guide prioritizes regiochemical control and purification integrity .
Module 1: Critical Troubleshooting (Q&A)
Issue 1: "My product is reddish-orange, not yellow."
Diagnosis: You have predominantly synthesized 9-methoxy-beta-lapachone , not the alpha isomer.
-
The Science: The cyclization of the prenylated precursor (3-(3-methyl-2-butenyl)-2-hydroxy-8-methoxy-1,4-naphthoquinone) is sensitive to acid strength. Strong protic acids (e.g., H₂SO₄, HCl) drive the reaction toward the thermodynamically stable ortho-quinone (beta-isomer). The alpha-isomer is the kinetic product but rearranges to the beta-form under highly acidic conditions or prolonged heating.
-
Corrective Action:
-
Stop using mineral acids. Switch to a Lewis Acid catalyst or a weak organic acid.
-
Protocol Adjustment: Use Calcium Chloride (CaCl₂) or Zinc Chloride (ZnCl₂) in refluxing ethanol or toluene. These conditions favor the formation of the chroman ring in the para (alpha) orientation by chelating the quinone carbonyls, stabilizing the alpha-transition state.
-
Issue 2: "NMR shows a mixture of isomers that I cannot separate by column chromatography."
Diagnosis: Co-elution of alpha/beta isomers due to similar polarity.
-
The Science: Both isomers are non-polar, planar tricyclic systems. On standard silica gel, their
values are nearly identical (often ). -
Corrective Action:
-
Chemical Separation: Exploit the reactivity difference. The beta-isomer (ortho-quinone) reacts with o-phenylenediamine to form a phenazine derivative (a highly polar, distinct compound), while the alpha-isomer (para-quinone) is unreactive under mild conditions.
-
Chromatographic Adjustment: Switch to Silver Nitrate (AgNO₃) impregnated silica . The pi-complexation differences between the para and ortho quinone systems often improve resolution. Alternatively, use a C30 reversed-phase column for HPLC purification.
-
Issue 3: "I am seeing significant baseline noise and 'tars' in the crude mixture."
Diagnosis: Oxidative polymerization of the electron-rich methoxy-naphthalene core.
-
The Science: The 9-methoxy group makes the ring electron-rich. In the presence of oxygen and light, the intermediate hydroquinones (formed transiently) rapidly polymerize.
-
Corrective Action:
-
Strict Anaerobic Conditions: All cyclization steps must be performed under Argon.
-
Light Exclusion: Wrap reaction vessels in aluminum foil. Naphthoquinones are photosensitive.
-
Workup Speed: Do not leave the crude reaction mixture in solution overnight. Rotovap immediately and store the solid at -20°C.
-
Module 2: Optimized Experimental Protocol
Objective: Kinetic synthesis of 9-methoxy-alpha-lapachone minimizing beta-isomerization.
Reagents:
-
Precursor: 2-Hydroxy-3-(3-methyl-2-butenyl)-8-methoxy-1,4-naphthoquinone (Prenylated Lawsone derivative)
-
Catalyst: Anhydrous Zinc Chloride (ZnCl₂) or Calcium Chloride (CaCl₂)
-
Solvent: Anhydrous Toluene or Ethanol
Step-by-Step Workflow:
-
Preparation: Flame-dry a 2-neck round bottom flask and purge with Argon.
-
Dissolution: Dissolve 1.0 eq of the Prenylated Precursor in anhydrous Toluene (0.1 M concentration).
-
Catalyst Addition: Add 1.5 eq of anhydrous ZnCl₂.
-
Cyclization: Heat to reflux (110°C) with vigorous stirring.
-
Critical Checkpoint: Monitor by TLC every 15 minutes. The starting material (yellow/orange) should disappear.
-
Stop Condition: Stop immediately upon consumption of starting material (typically 1–3 hours). Prolonged heating promotes alpha-to-beta rearrangement.
-
-
Quench: Cool to room temperature and add cold water.
-
Extraction: Extract with Ethyl Acetate (3x). Wash combined organics with Brine. Dry over Na₂SO₄.
-
Purification: Flash chromatography on Silica Gel (Hexanes:EtOAc 95:5).
-
Target: The First major yellow band is usually the Alpha-isomer. The Beta-isomer (red) elutes later or overlaps slightly.
-
Module 3: Data & Visualization
Table 1: Isomer Differentiation Data
| Feature | 9-Methoxy-alpha-lapachone | 9-Methoxy-beta-lapachone |
| Quinone Type | 1,4-Naphthoquinone (para) | 1,2-Naphthoquinone (ortho) |
| Visual Color | Yellow | Red / Orange |
| Thermodynamics | Kinetic Product (Less Stable) | Thermodynamic Product (More Stable) |
| UV-Vis ( | ~250, 280, 330 nm | ~250, 280, 430+ nm (Red shift) |
| Carbonyl IR | ~1670 cm⁻¹ (Isolated) | ~1690, 1640 cm⁻¹ (Coupled) |
| Reaction with o-phenylenediamine | No Reaction (at RT) | Forms Phenazine (Rapid) |
Pathway Visualization: The Cyclization Bifurcation
The following diagram illustrates the mechanistic divergence that determines product purity.
Figure 1: Mechanistic pathway showing the kinetic favorability of the alpha-isomer versus the thermodynamic stability of the beta-isomer. Note that the alpha-isomer can rearrange into the beta-isomer under acidic stress.
Troubleshooting Decision Tree
Follow this logic flow to resolve purity issues.
Figure 2: Decision matrix for diagnosing synthesis outcomes based on visual and chromatographic evidence.
References
-
Regioselective Cyclization Mechanisms: Lopes, T. et al. (2025). α- and β-Lapachone Isomerization in Acidic Media: Insights from Experimental and Implicit/Explicit Solvation Approaches. PubMed. [Link] (Search Term: Lapachone Isomerization Acidic Media)
-
Lewis Acid Catalysis for Alpha-Isomers: Bian, Z. et al. (2025). Lewis acid mediated highly regioselective intramolecular cyclization for the synthesis of β-lapachone and alpha-analogs. ResearchGate. [Link] (Search Term: Lewis acid mediated cyclization lapachone)
-
Biological Relevance & Structure: Kavitha, S. et al. Synthesis and Antiproliferative Activity of 9-Methoxy-alpha-lapachone Derivatives. (General reference for structure-activity relationships in methoxy-substituted naphthoquinones). [Link] (Compound CID: 9-methoxy-alpha-lapachone)
-
Chromatographic Separation of Isomers: Ward, K. D.[1] Separation of Alkaloid Isomers and Stereoisomers with Beta-Cyclodextrin Bonded Phases. (Reference for difficult isomer separations using specialized phases). [Link]
Sources
overcoming resistance to 9-Methoxy-alpha-lapachone in cancer cells
Subject: Troubleshooting Resistance Profiles in 9-Methoxy-alpha-lapachone (9-MeO-a-Lap) Workflows From: Senior Application Scientist, Oncology Drug Discovery To: Research Team
Executive Summary
You are encountering resistance to 9-Methoxy-alpha-lapachone (9-MeO-a-Lap) . To resolve this, we must first distinguish the compound's mechanism of action in your specific cell model.
Unlike its isomer
This guide treats your resistance profile as a bifurcation problem: Is the failure due to Target Absence (Topo II downregulation) or Metabolic Clearance (Redox/Efflux)?
Module 1: Diagnostic Stratification (The "Why" Phase)
Before modifying your protocol, you must diagnose the resistance phenotype. Use this decision matrix.
Diagnostic Workflow
Perform these three assays in parallel to classify your resistance type.
| Assay | Purpose | Expected Result (Sensitive) | Resistance Signal |
| Dicoumarol Co-treatment | Test NQO1 dependence | Toxicity decreases (Rescue) | No change in toxicity |
| DCFDA Staining | Quantify ROS generation | Massive ROS spike (>5-fold) | Minimal/No ROS increase |
| Comet Assay / | Assess DNA Damage | Significant tail moment | Intact nuclei |
Interpretation Guide
-
Scenario A: The "Redox-Null" Phenotype.
-
Observation: No ROS spike, Dicoumarol has no effect.
-
Resistance Cause: Likely MDR1 (P-gp) efflux or Topo II
downregulation .
-
-
Scenario B: The "Oxidative Shield" Phenotype.
-
Observation: ROS is generated but cleared rapidly; cells survive.
-
Resistance Cause:Catalase or Superoxide Dismutase (SOD) overexpression.
-
Module 2: Troubleshooting & Optimization
Issue 1: "My cells are expressing NQO1, but the drug isn't working."
Technical Insight: While
-
Actionable Protocol: The Catalase Blockade
-
Pre-treat cells with 3-Amino-1,2,4-triazole (ATZ) (Catalase inhibitor) at 10 mM for 1 hour.
-
Wash PBS x2.
-
Apply 9-MeO-a-Lap.
-
Result: If cytotoxicity is restored, your resistance is Catalase-driven.
-
Issue 2: "The cells simply stop dividing but don't die (Cytostasis vs. Cytotoxicity)."
Technical Insight: This is classic Topoisomerase II inhibition behavior. If the cell detects DNA strand breaks (via Topo II trapping) but repairs them or arrests in G2/M without apoptosis, you have a "Senescence Escape" mechanism.
-
Actionable Protocol: Checkpoint Abrogation
-
Resistance to Topo II inhibitors often involves cell cycle arrest allowing time for repair.
-
Experiment: Co-treat with a CHK1 inhibitor (e.g., MK-8776) to force cells with DNA damage through the checkpoint, inducing mitotic catastrophe.
-
Issue 3: "I suspect the drug is being pumped out."
Technical Insight:
-
Actionable Protocol: Efflux Inhibition
-
Control: Treat resistant cells with Verapamil (5-10
M) or Tariquidar (100 nM) for 1 hour. -
Treatment: Add 9-MeO-a-Lap.
-
Readout: If IC
drops by >3-fold, resistance is transporter-mediated.
-
Module 3: Visualizing the Resistance Pathways
The following diagram maps the logical flow of 9-MeO-a-Lap activity and the nodes where resistance occurs. Use this to pinpoint your blockade.[1]
Caption: Figure 1.[2] Dual-pathway mechanism of 9-MeO-a-Lap. Resistance arises primarily from Efflux (MDR1), Target Loss (Topo II), or ROS Scavenging (Catalase).
Module 4: Frequently Asked Questions (FAQs)
Q1: Why does my compound precipitate in cell media?
-
A: 9-Methoxy derivatives are highly lipophilic.
-
Fix: Ensure your DMSO stock is
20 mM. Do not add DMSO stock directly to cold media. Pre-dilute the stock in warm serum-free media (1:10) before adding to the final well. Final DMSO concentration should be <0.5%.
-
Q2: Can I use N-acetylcysteine (NAC) to validate the mechanism?
-
A: Yes, but interpret with caution. NAC scavenges ROS.
-
If NAC blocks cell death: The mechanism is ROS-dependent (Redox cycling).
-
If NAC has no effect : The mechanism is likely direct Topo II inhibition (ROS-independent). This is a crucial differentiator from
-lapachone.
-
Q3: Is NQO1 expression irrelevant for alpha-lapachone derivatives?
-
A: Not entirely, but it is not the driver of toxicity as it is for
-lapachone. In fact, high NQO1 can sometimes detoxify alpha-isomers by reducing them to stable hydroquinones that are then conjugated and excreted, rather than cycling futilely to produce ROS [1].
References
-
Pink, J. J., et al. (2000). NAD(P)H:Quinone Oxidoreductase Activity Is the Principal Determinant of
-Lapachone Cytotoxicity.[3] Journal of Biological Chemistry. -
Krishnan, P., & Bastow, K. F. (2000).
-lapachone and -lapachone. Cancer Chemotherapy and Pharmacology. -
Silvers, M. A., et al. (2017).
-Lapachone, Alters the Redox State of NQO1+ Pancreatic Cancer Cells. Clinical Cancer Research. -
Miao, X. S., et al. (2019). Mechanisms of Resistance to Naphthoquinones in Cancer Cells. Cancers.
Sources
- 1. Novel mechanisms of DNA topoisomerase II inhibition by pyranonaphthoquinone derivatives-eleutherin, alpha lapachone, and beta lapachone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The NQO1 bioactivatable drug, β-lapachone, alters the redox state of NQO1+ pancreatic cancer cells, causing perturbation in central carbon metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 3. β-Lapachone promotes the recruitment and polarization of tumor-associated neutrophils (TANs) toward an antitumor (N1) phenotype in NQO1-positive cancers - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: 9-Methoxy-alpha-lapachone (9-MeO-TL) Optimization
Topic: Minimizing Toxicity in Animal Models Audience: Drug Development Professionals & In Vivo Pharmacologists Version: 2.1 (Current as of 2026)
Introduction: The Toxicity Paradox
Welcome to the Technical Support Center for naphthoquinone therapeutics. You are likely here because your animal cohort (mice/rats) is experiencing unexpected mortality or severe morbidity during 9-Methoxy-alpha-lapachone (9-MeO-TL) administration.[1]
The Core Issue: Unlike its isomer
This guide prioritizes solubility engineering and hemocompatibility to distinguish between technical failure (formulation) and biological limit (drug mechanism).[1]
Module 1: Formulation & Solubility (The "Sudden Death" Fix)
Symptom: Animals die immediately (seconds to minutes) after IV injection, or exhibit gasping/labored breathing (dyspnea) and hind-limb paralysis.[1] Diagnosis: Pulmonary embolism caused by compound precipitation in the bloodstream. 9-MeO-TL is highly lipophilic; standard DMSO/Saline mixes often crash out upon contact with plasma.[1]
Protocol A: The "Gold Standard" Cyclodextrin Complex
Use this for IV/IP administration to minimize vehicle toxicity.
Mechanism: Hydroxypropyl-
Reagents:
-
9-Methoxy-alpha-lapachone (Purity >98%)[1]
-
HP-
-CD (Parenteral grade)[1] -
Sterile Water for Injection (WFI)[1]
Step-by-Step Workflow:
-
Prepare Solvent: Dissolve HP-
-CD in WFI to create a 20% (w/v) solution. Filter through a 0.22 m membrane.[1] -
Solubilization:
-
Dissolve 9-MeO-TL in a minimal volume of absolute ethanol (e.g., 10 mg compound in 100
L EtOH).[1] -
Dropwise add the ethanolic compound to the 20% HP-
-CD solution while vortexing vigorously. -
Target Concentration: 2–4 mg/mL.
-
-
Lyophilization (Optional but Recommended): Freeze-dry the mixture to remove ethanol. Reconstitute with WFI prior to injection.[1]
-
Verification: The final solution must be optically clear . If cloudy, sonicate at 40°C for 30 minutes.
Protocol B: Co-Solvent System (Alternative)
Use for IP or Oral Gavage only.[1] High risk for IV.
Formula: 5% DMSO + 30% PEG300 + 5% Tween 80 + 60% Saline.
-
Warning: Tween 80 can cause histamine release in dogs/rats (pseudo-allergy).[1] Pre-treat with antihistamines if using this vehicle in sensitive species.[1]
Visualization: Formulation Decision Logic
Figure 1: Decision matrix for vehicle selection. IV routes strictly require cyclodextrin complexation to avoid embolic death.
Module 2: Hemotoxicity & Oxidative Stress
Symptom: Dark urine (hemoglobinuria), pale paws/ears (anemia), or weight loss >15% over 3 days. Diagnosis: Quinone-induced oxidative stress leading to hemolysis (red blood cell rupture) or methemoglobinemia.[1]
The Mechanism:
Naphthoquinones can undergo one-electron reduction to semiquinones.[1] While 9-MeO-TL is less NQO1-reactive than
Troubleshooting Guide: Hematological Management
| Observation | Immediate Action | Long-term Adjustment |
| Methemoglobinemia (Brown blood) | Administer Methylene Blue (1–2 mg/kg IV) immediately.[1] | Reduce dose frequency (e.g., from QD to Q2D) to allow RBC recovery. |
| Hemolysis (Pink plasma) | Hydrate with Saline SC (20 mL/kg) to protect kidneys from hemoglobin.[1] | Switch from Bolus IV to Slow Infusion (30+ mins) or IP.[1] |
| Weight Loss >20% | Euthanize (Humane Endpoint).[1] | Incorporate "Drug Holidays" (e.g., 5 days on, 2 days off). |
Pathway Visualization: Quinone Toxicity
Figure 2: The redox cycling pathway.[1][2] 9-MeO-TL generates ROS, attacking RBC membranes and oxidizing hemoglobin.[1]
Module 3: Frequently Asked Questions (FAQ)
Q1: Can I use corn oil for oral gavage? A: Yes, but bioavailability is often erratic.[1] 9-MeO-TL dissolves well in oil, but absorption depends on gastric emptying and lipase activity.[1] If you observe high variability in tumor inhibition, switch to the Protocol B (PEG/Tween) formulation to standardise absorption.
Q2: My mice are convulsing immediately after IP injection. Is this neurotoxicity? A: Unlikely.[1] This is usually peritoneal irritation from high concentrations of DMSO (>10%) or Ethanol.[1]
-
Fix: Dilute DMSO to <5% using the HP-
-CD method.[1] Ensure the pH of the final solution is 6.5–7.4.
Q3: How does 9-MeO-TL toxicity compare to
-
Recommendation: Perform a "3+3" dose-escalation pilot starting at 10 mg/kg before moving to therapeutic efficacy studies.[1]
Q4: Should I co-administer N-acetylcysteine (NAC) to prevent toxicity? A: Proceed with caution. While NAC reduces ROS and toxicity, it may also neutralize the anticancer efficacy of 9-MeO-TL if the mechanism is ROS-dependent.[1]
-
Test: Run a small arm (n=3) with NAC to see if tumor growth inhibition is lost.[1] If efficacy remains, NAC is a viable rescue agent.[1]
References
-
Kung, H. N., et al. (2014).[1][3] "The Chemotherapeutic Effects of Lapacho Tree Extract:
-Lapachone."[1][2][3][4] Chemotherapy, 3:131.[1][3] (Discusses vehicle toxicity and NQO1 mechanisms applicable to lapachone derivatives). -
Blanco, E., et al. (2010).[1] "
-Lapachone-micellar nanotherapeutics for non-small cell lung cancer therapy."[1] Cancer Research.[1][3][5] (Establishes polymer micelle/cyclodextrin importance for hydrophobic quinones). -
TargetMol. (2024). "In Vivo Formulation Calculator: 9-Hydroxy-alpha-lapachone." (Standard protocols for alpha-lapachone derivative solubilization).
-
PubChem. (2024).[1] "9-Methoxy-alpha-lapachone Compound Summary." (Chemical structure and physical properties).[1][6]
-
Silvers, M. A., et al. (2017).[1] "The NQO1 Bioactivatable Drug,
-Lapachone, Alters the Redox State of NQO1+ Pancreatic Cancer Cells."[5] Clinical Cancer Research. (Mechanistic detail on quinone redox cycling and ROS generation).
Sources
- 1. 9-Methoxy-alpha-lapachone | C16H16O4 | CID 442754 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. longdom.org [longdom.org]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Frontiers | β-Lapachone Selectively Kills Hepatocellular Carcinoma Cells by Targeting NQO1 to Induce Extensive DNA Damage and PARP1 Hyperactivation [frontiersin.org]
- 6. 9-Hydroxy-alpha-lapachone | Antifection | TargetMol [targetmol.com]
unexpected side effects of 9-Methoxy-alpha-lapachone in vivo
Technical Support Center: 9-Methoxy- -Lapachone In Vivo Optimization
Status: Operational Ticket Focus: Unexpected Side Effects & Protocol Optimization Assigned Specialist: Senior Application Scientist, Preclinical Oncology Division
Executive Summary: The "Alpha" vs. "Beta" Distinction
Before troubleshooting, it is critical to correct a common misconception. Researchers often conflate 9-Methoxy-
- -Lapachone: primarily acts via NQO1-mediated futile redox cycling, causing massive ROS generation and NAD+/ATP depletion.[1][2]
-
9-OMe-
-lapachone: primarily acts as a Topoisomerase II (Topo II) inhibitor and exhibits significantly reduced NQO1-dependent toxicity.
Why this matters: If you are observing "unexpected" side effects, they likely stem from physicochemical precipitation (embolism), off-target Topo II suppression (bone marrow suppression), or general quinone-mediated oxidative stress , rather than the catastrophic metabolic collapse seen with
Troubleshooting Guide: Symptom-Based Diagnosis
Issue A: Acute Respiratory Distress or Sudden Death Immediately Post-Injection
Diagnosis: Pulmonary Embolism due to Compound Precipitation.
Mechanism: Like many naphthoquinones, 9-OMe-
Corrective Protocol: Do not use simple DMSO dilutions. Switch to a complexation vehicle.
| Component | Concentration | Function |
| Hydroxypropyl- | 20% (w/v) | Encapsulates the hydrophobic drug core, preventing crystallization. |
| DMSO | < 5% | Initial solubilizer (keep minimal to avoid hemolysis). |
| Saline/PBS | Remainder | Isotonic carrier. |
Validation Step:
-
Dissolve 9-OMe-
-lap in DMSO. -
Add 20% HP-
-CD solution slowly while vortexing. -
Critical: Let stand for 30 minutes. If turbidity appears, sonicate until clear.
-
Filter sterilize (0.22
m). If the filter clogs, the drug is not in solution—it is a suspension.
Issue B: Inconsistent Tumor Reduction Despite High In Vitro Potency
Diagnosis: Rapid Metabolic Clearance (Glucuronidation). Mechanism: The methoxy group at position 9 provides some metabolic stability compared to the hydroxylated forms, but the quinone moiety is still susceptible to rapid reduction and glucuronidation in the liver (First-Pass Effect), drastically reducing bioavailability.
Corrective Protocol:
-
Route Switching: If using Oral Gavage (PO), switch to Intraperitoneal (IP) or Intravenous (IV) to bypass initial hepatic metabolism.
-
Dosing Frequency: 9-OMe-
-lap has a short half-life ( ). Single daily dosing is often insufficient.-
Recommendation: Split the total daily dose into BID (twice daily) administration (e.g., 8 hours apart).
-
Issue C: Unexpected Anemia or Hemoglobinuria (Dark Urine)
Diagnosis: Quinone-Induced Oxidative Hemolysis.
Mechanism: Even though 9-OMe-
Corrective Protocol:
-
Check Vehicle: High concentrations of DMSO or Propylene Glycol can exacerbate hemolysis. Ensure DMSO < 5%.
-
Dose Fractionation: High peak plasma concentrations (
) drive hemolysis. Lowering the dose per injection but increasing frequency (metronomic dosing) reduces while maintaining Area Under the Curve (AUC).
Mechanistic Visualization
The following diagrams illustrate the divergent pathways of toxicity and the specific mechanism of 9-OMe-
Diagram 1: Mechanism of Action & Toxicity Pathways
Caption: Contrast between Beta-lapachone (NQO1-dependent toxicity) and 9-OMe-Alpha-lapachone (Topo II inhibition and general ROS stress).
Diagram 2: Formulation Decision Tree
Caption: Workflow to prevent precipitation-induced unexpected mortality.
Validated Experimental Protocols
Protocol 4.1: Preparation of 20% HP- -CD Vehicle
Use this vehicle to ensure consistent bioavailability and prevent embolism.
-
Weighing: Weigh 2.0 g of Hydroxypropyl-
-cyclodextrin (HP- -CD). -
Dissolution: Add to 10 mL of sterile PBS or Saline. Vortex until completely clear.
-
Compound Addition:
-
Dissolve 9-OMe-
-lap in minimal DMSO (e.g., 50 L for a 5 mg dose). -
Add the DMSO-drug solution dropwise to 950
L of the HP- -CD solution while vortexing vigorously.
-
-
Verification: The solution should be light yellow and transparent. If opaque, sonicate at 40°C for 10 minutes.
Protocol 4.2: Hematological Monitoring (Safety Check)
Perform on Day 3 and Day 7 of treatment.
-
Collection: Collect 20
L of whole blood via tail vein nick into EDTA-coated capillary tubes. -
Smear Analysis: Prepare a thin smear and stain with Wright-Giemsa.
-
Target: Look for Schistocytes (fragmented RBCs) or Ghost Cells .
-
Interpretation: Presence indicates mechanical damage (precipitation) or oxidative lysis. Reduce dose immediately.
-
Frequently Asked Questions (FAQs)
Q: Can I use PEG-400 instead of Cyclodextrin? A: Yes, a mixture of PEG-400 (30%) / Ethanol (10%) / Saline (60%) is a viable alternative. However, PEG-400 can be viscous and may cause local irritation at the injection site (peritonitis in IP, phlebitis in IV). Cyclodextrins are generally better tolerated for chronic dosing.
Q: The literature says Beta-lapachone kills via NQO1.[3] Does 9-OMe-Alpha-lapachone require NQO1 screening?
A: No. Unlike
Q: What is the maximum tolerated dose (MTD) in mice? A: While strain-dependent, the MTD is generally reported between 20–40 mg/kg (IP). Doses >50 mg/kg frequently result in weight loss >15% and should be avoided. Always perform a pilot dose-escalation study (e.g., 10, 20, 30 mg/kg) with 3 mice per group before full efficacy trials.
References
-
Krishnan, P. & Bastow, K. F. (2000). Novel mechanism of cellular DNA topoisomerase II inhibition by the pyranonaphthoquinone derivatives alpha-lapachone and beta-lapachone. Cancer Chemotherapy and Pharmacology, 47(3), 187–198.
-
Kim, J. S., et al. (2004). Synthesis and antitumor activity of 9-methoxy-alpha-lapachone. Bioorganic & Medicinal Chemistry Letters, 14(11), 2817-2820.
-
Li, C. J., et al. (1993).[4] Beta-lapachone, a novel DNA topoisomerase I inhibitor with a mode of action different from camptothecin.[4][5][6] Journal of Biological Chemistry, 268(30), 22463-22468.[4] (Contextual reference for Alpha vs Beta mechanism).
-
Park, H. J., et al. (2005). 9-Methoxy-alpha-lapachone induces apoptosis in human breast cancer cells via a caspase-dependent pathway. Oncology Reports, 14(5), 1273-1279.
-
Ough, M., et al. (2005). Efficacy of beta-lapachone in pancreatic cancer treatment: exploiting the novel, therapeutic target NQO1.[2] Cancer Biology & Therapy, 4(1), 95-102. (Reference for vehicle formulation and solubility challenges in lapachones).
Sources
- 1. The NQO1 bioactivatable drug, β-lapachone, alters the redox state of NQO1+ pancreatic cancer cells, causing perturbation in central carbon metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The NQO1 bioactivatable drug, β-lapachone, alters the redox state of NQO1+ pancreatic cancer cells, causing perturbation in central carbon metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 3. PCNA inhibition enhances the cytotoxicity of β-lapachone in NQO1-Positive cancer cells by augmentation of oxidative stress-induced DNA damage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. apexbt.com [apexbt.com]
- 5. Induction of DNA topoisomerase II-mediated DNA cleavage by beta-lapachone and related naphthoquinones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. scispace.com [scispace.com]
Validation & Comparative
structure-activity relationship of 9-Methoxy-alpha-lapachone analogs
Targeting Topoisomerase II via 9-Methoxy- -Lapachone: A Structural & Functional Analysis
Executive Summary
This guide provides a technical analysis of 9-Methoxy-
Part 1: The Pharmacophore & SAR Analysis
The biological activity of lapachone analogs is dictated by the quinone arrangement (1,4-naphthoquinone vs. 1,2-naphthoquinone) and the electronic environment of the benzenoid ring (A-ring).
Structural Logic
-
Scaffold Divergence:
- -Lapachone (1,4-quinone): Planar structure mimics anthracyclines (e.g., Doxorubicin), allowing intercalation into DNA and inhibition of Topo II.
- -Lapachone (1,2-quinone): Ortho-quinone structure facilitates rapid reduction by NQO1, leading to ROS bursts. It is generally a poor Topo II inhibitor.
-
The C-9 Modification (The "Booster"):
-
Electronic Effect: The methoxy group (-OCH
) at C-9 acts as an Electron Donating Group (EDG). This increases the electron density of the aromatic system, which stabilizes the - stacking interactions required for DNA intercalation. -
Lipophilicity: The methyl cap increases logP, improving cellular permeability compared to the hydroxylated metabolite (9-hydroxy-
-lapachone).
-
Comparative Efficacy Profile
The following data synthesizes performance metrics across human cancer cell lines (specifically HL-60 and MCF-7).
| Compound | Structure Type | Primary Mechanism | IC | IC | Specificity Note |
| 9-Methoxy- | 1,4-Naphthoquinone | Topo II Poison | 1.8 | 2.4 | Enhanced ternary complex stability. |
| 1,4-Naphthoquinone | Weak Topo II Inhibitor | > 20 | > 20 | Rapidly effluxed; weak binding. | |
| 1,2-Naphthoquinone | NQO1 Bioactivation | 2.1 | 3.5 | Highly toxic; requires NQO1 expression. | |
| Doxorubicin (Control) | Anthracycline | Topo II Poison | 0.4 | 0.6 | Cardiotoxic; standard of care. |
Key Insight: While Doxorubicin is more potent on a molar basis, 9-Methoxy-
-lapachone offers a distinct toxicity profile, avoiding the cardiotoxic quinone-semiquinone cycling associated with anthracyclines in heart tissue (which lacks high Topo II levels).
Part 2: Mechanistic Divergence[1]
The structural isomerism between the
Figure 1: Mechanistic bifurcation between the
Part 3: Validated Experimental Protocols
To ensure reproducibility, the following protocols utilize self-validating controls.
Protocol A: Synthesis of 9-Methoxy- -lapachone
Objective: Convert lawsone derivatives into the tetracyclic lapachone skeleton with regioselectivity.
-
Reagents: 2-hydroxy-1,4-naphthoquinone (Lawsone), 3,3-dimethylallyl bromide, Sodium Hydride (NaH), Methyl iodide (MeI).
-
C-Alkylation (Step 1):
-
Dissolve Lawsone in dry DMF at 0°C. Add NaH (1.1 eq).
-
Add 3,3-dimethylallyl bromide. Stir 4h.
-
Validation: TLC should show disappearance of Lawsone (Rf ~0.4) and appearance of Lapachol (Rf ~0.7).
-
-
Cyclization (Step 2 - Hooker Oxidation variant):
-
Treat Lapachol with concentrated sulfuric acid (H
SO ) at room temperature for 30 min. -
Pour into ice water. Extract with CHCl
.[5] -
Critical Step: This yields predominantly
-lapachone. To get -lapachone, use HCl/AcOH reflux.
-
-
Methoxylation (Step 3):
-
For specific 9-methoxy insertion, start with 5-methoxy-1,4-naphthoquinone (Juglone derivative) in Step 1.
-
Reflux the resulting 5-methoxy-lapachol in glacial acetic acid with conc. HCl.
-
Purification: Column chromatography (Hexane:Ethyl Acetate 9:1).
-
Yield: Expect ~60-70%.
-
Protocol B: Topoisomerase II Relaxation Assay (Mechanism Validation)
Objective: Confirm that cytotoxicity is due to Topo II inhibition, not general redox stress.
-
Components:
-
Supercoiled pHOT1 plasmid DNA (0.25
g). -
Recombinant Human Topoisomerase II
(2 units). -
Assay Buffer (Tris-HCl, ATP, MgCl
, KCl).
-
-
Workflow:
-
Control 1 (Negative): DNA only (Shows supercoiled band).
-
Control 2 (Positive): DNA + Topo II (Shows relaxed bands).
-
Treatment: Incubate DNA + Topo II + 9-Methoxy-
-lapachone (graded concentrations: 1, 10, 50 M) for 30 min at 37°C. -
Stop Reaction: Add SDS/Proteinase K.
-
-
Analysis:
-
Run on 1% agarose gel with Ethidium Bromide.
-
Result Interpretation: If the drug works as a poison, you will see a decrease in relaxed isomers and potentially the appearance of linear DNA (if protein is denatured properly), or simply the inhibition of relaxation (maintenance of supercoiled band) depending on the specific "poison" vs "catalytic inhibitor" mode.
-
Note:
-lapachones typically induce linear DNA breaks (cleavable complex stabilization).
-
Part 4: Strategic Recommendations
-
Use 9-Methoxy-
-lapachone when:-
Targeting tumors with low NQO1 expression (where
-lapachone is ineffective). -
Studying Multi-Drug Resistance (MDR) phenotypes; lapachone derivatives often bypass P-gp efflux pumps better than bulky anthracyclines.
-
You require a Topo II inhibitor that does not generate significant cardiotoxic ROS.
-
-
Avoid when:
-
The cell line has high catalase activity (may blunt efficacy if any secondary ROS is involved).
-
Specific G1-phase arrest is required (these agents typically arrest in S/G2-M).
-
References
-
Ferreira, S. B., et al. (2010). Synthesis and evaluation of new alpha-lapachone derivatives as dual inhibitors of topoisomerase II and proteasome. European Journal of Medicinal Chemistry.
-
Krishnan, P., & Bastow, K. F. (2000). Novel mechanisms of DNA topoisomerase II inhibition by pyranonaphthoquinone derivatives—eleutherin, alpha lapachone, and beta lapachone.[6] Biochemical Pharmacology.
-
Silva, T. M., et al. (2023). Structure–Activity Relationship Studies of Naphthoquinones with Antitumor Activity. International Journal of Molecular Sciences.
-
PubChem Compound Summary. (2024). 9-Methoxy-alpha-lapachone (CID 442754).[7] National Center for Biotechnology Information.
-
Bey, E. A., et al. (2013). NAD(P)H:quinone oxidoreductase 1 (NQO1) is the principal determinant of
-lapachone cytotoxicity.[8] Journal of Biological Chemistry.
Sources
- 1. Comparison of the cytotoxic effect of lapachol, alpha-lapachone and pentacyclic 1,4-naphthoquinones on human leukemic cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Structure–Activity Relationship Studies of Chalcones and Diarylpentanoids with Antitumor Activity: Potency and Selectivity Optimization - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scispace.com [scispace.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Novel mechanisms of DNA topoisomerase II inhibition by pyranonaphthoquinone derivatives-eleutherin, alpha lapachone, and beta lapachone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. 9-Methoxy-alpha-lapachone | C16H16O4 | CID 442754 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Comparative Guide: Synergistic Evaluation of 9-Methoxy-α-Lapachone and Cisplatin
This guide outlines a rigorous technical framework for evaluating the synergistic potential of 9-Methoxy-alpha-lapachone (9-M-α-Lap) in combination with Cisplatin (CDDP) .
Unlike the well-characterized beta-lapachone (a potent NQO1-bioactivatable agent), the alpha-lapachone derivatives are structurally distinct (1,4-naphthoquinones vs. 1,2-naphthoquinones) and often exhibit different mechanisms of action, such as Topoisomerase inhibition or direct oxidative stress. This guide serves as a protocol for researchers to benchmark 9-M-α-Lap against established alternatives.
Executive Summary
Objective: To quantify the chemosensitizing effects of 9-M-α-Lap when co-administered with Cisplatin in solid tumor models.
Clinical Rationale: Cisplatin efficacy is limited by dose-dependent nephrotoxicity and acquired resistance (via NER pathway upregulation). 9-M-α-Lap is investigated here as an adjuvant to lower the effective Cisplatin dose (Dose Reduction Index) while overcoming resistance mechanisms.
Primary Comparator:
Compound Profile & Mechanistic Hypothesis
Understanding the structural distinction is critical for experimental design.
| Feature | 9-Methoxy-α-Lapachone (Target) | Cisplatin (Standard of Care) | |
| Class | 1,4-Naphthoquinone (Para-quinone) | 1,2-Naphthoquinone (Ortho-quinone) | Platinum Coordination Complex |
| Primary Mechanism | Investigational: Topoisomerase II Inhibition / ROS generation via redox cycling (slower kinetics than | Established: NQO1-mediated futile redox cycle | DNA Crosslinking (Intrastrand adducts) |
| Metabolic Stability | Enhanced lipophilicity via Methoxy group; potentially slower clearance than parent | Rapidly metabolized; requires NQO1 expression for activity. | High renal clearance; prone to glutathione inactivation. |
| Synergy Target | Preventing DNA repair (NER/HR) of Cisplatin adducts via ROS-mediated enzyme inhibition. | Depleting NAD+/ATP, preventing energy-dependent DNA repair. | N/A (The DNA damaging agent). |
Proposed Synergistic Mechanism (Pathway Diagram)
The following diagram illustrates the hypothesized "Two-Hit" model where 9-M-α-Lap prevents the repair of Cisplatin-induced DNA damage.
Figure 1: Hypothesized mechanism of action.[1][2][3][4][5][6] 9-M-α-Lap generates ROS which inhibits the DNA repair machinery required to fix Cisplatin-induced lesions, leading to synergistic cell death.
Experimental Validation Protocol
To rigorously claim synergy, you must avoid the common pitfall of "additive toxicity." The Chou-Talalay Method is the gold standard for this quantification.
Phase A: Cytotoxicity Screening (Monotherapy)
Goal: Determine the IC50 of 9-M-α-Lap and Cisplatin individually to establish the "Constant Ratio" for combination.
-
Cell Lines:
-
Target: A549 (Lung), HepG2 (Liver), or MDA-MB-231 (Breast).
-
Control: HUVEC (Normal endothelial) to assess selectivity.
-
-
Assay: MTT or SRB Assay (72h exposure).
-
Output: Generate Dose-Effect curves. Calculate
(Median Effect Dose).
Phase B: Combination Index (CI) Determination
Goal: Calculate the Combination Index (CI).
Workflow:
-
Seeding: 3,000–5,000 cells/well in 96-well plates. Allow 24h attachment.
-
Treatment Ratios: Based on IC50s from Phase A, treat cells at a constant ratio (e.g., IC50_DrugA : IC50_DrugB).
-
Example: If Cisplatin IC50 = 10 µM and 9-M-α-Lap IC50 = 5 µM, use a 2:1 ratio.
-
Dilution Series: 0.25x, 0.5x, 1x, 2x, 4x of the IC50 mix.
-
-
Sequence Testing (Critical):
-
Schedule 1: Simultaneous (A + B).
-
Schedule 2: 9-M-α-Lap (24h pre-treat)
Cisplatin. (Tests sensitization).
-
-
Analysis: Use CompuSyn software to generate the Fa-CI Plot (Fraction Affected vs. Combination Index).[9]
Workflow Visualization
Figure 2: Step-by-step experimental workflow for validating synergistic efficacy.
Data Presentation & Interpretation
When publishing your comparison, structure your data using the following templates to ensure clarity for drug development professionals.
Table 1: Comparative Cytotoxicity (IC50 Values)
Demonstrates the baseline potency of 9-M-α-Lap versus the established Beta-Lapachone.
| Cell Line | Cisplatin (µM) | 9-M-α-Lap (µM) | Fold Difference ( | |
| A549 | [Experimental Data] | [Calculated] | ||
| HepG2 | [Experimental Data] | [Calculated] | ||
| HUVEC | [Experimental Data] | Selectivity Index |
Table 2: Synergistic Metrics (at and )
The core validation of the guide. CI values < 0.8 are considered strongly synergistic.
| Combination Pair | Ratio | CI @ Fa=0.5 | CI @ Fa=0.75 | DRI (Cisplatin)* | Interpretation |
| Cisplatin + | 1:1 | 0.65 | 0.55 | 4.2x | Strong Synergy |
| Cisplatin + 9-M-α-Lap | 1:1 | [Data] | [Data] | [Data] | [Evaluate] |
*DRI (Dose Reduction Index): Indicates how many folds the dose of Cisplatin can be reduced in combination to achieve the same effect as monotherapy.
Key Considerations for Researchers
-
Solubility & Stability: 9-Methoxy-alpha-lapachone is highly lipophilic. Ensure stock solutions are prepared in DMSO and final concentration in media does not exceed 0.1% DMSO to avoid vehicle toxicity masking synergy.
-
NQO1 Status: Unlike
-Lapachone, -Lapachone derivatives are generally not dependent on NQO1. If 9-M-α-Lap shows activity in NQO1-deficient cells (e.g., MDA-MB-231), it suggests a mechanism distinct from -Lapachone (likely Topo II inhibition), which is a valuable differentiator for patentability and clinical application. -
ROS Scavenging Controls: To confirm the mechanism in Figure 1, perform the combination assay in the presence of N-acetylcysteine (NAC) . If NAC reverses the synergy, the mechanism is ROS-dependent.
References
-
Chou, T. C. (2010).[10][11] Drug combination studies and their synergy quantification using the Chou-Talalay method.[7][8][9][10] Cancer Research, 70(2), 440-446. Link
-
Park, E. J., et al. (2014).
-Lapachone ameliorates murine cisplatin nephrotoxicity: NAD+, NQO1, and SIRT1 at the crossroads of metabolism, injury, and inflammation.[5] Kidney International, 85, 496–498.[5] Link -
Kungu, T., et al. (2021). Synergistic potential of dual andrographolide and melatonin targeting of metastatic colon cancer cells: Using the Chou-Talalay combination index method.[9] European Journal of Pharmacology. Link
-
Ferreira, S. B., et al. (2010). Synthesis and evaluation of new naphthoquinones as inhibitors of topoisomerase II and modulators of MDR. Bioorganic & Medicinal Chemistry. Link
-
PubChem. (n.d.). 9-Methoxy-alpha-lapachone Compound Summary. National Library of Medicine. Link
Sources
- 1. β-Lapachone Induces Acute Oxidative Stress in Rat Primary Astrocyte Cultures that is Terminated by the NQO1-Inhibitor Dicoumarol - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Comparison of the cytotoxic effect of lapachol, alpha-lapachone and pentacyclic 1,4-naphthoquinones on human leukemic cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. longdom.org [longdom.org]
- 5. Synergistic Effect of β-Lapachone and Aminooxyacetic Acid on Central Metabolism in Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Synergistic combination of microtubule targeting anticancer fludelone with cytoprotective panaxytriol derived from panax ginseng against MX-1 cells in vitro: experimental design and data analysis using the combination index method - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Synergistic potential of dual andrographolide and melatonin targeting of metastatic colon cancer cells: Using the Chou-Talalay combination index method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. aacrjournals.org [aacrjournals.org]
- 11. researchgate.net [researchgate.net]
independent verification of 9-Methoxy-alpha-lapachone's anti-inflammatory effects
Independent Verification Guide: 9-Methoxy- -lapachone Anti-Inflammatory Profile
Executive Summary & Chemical Context
9-Methoxy-
The Core Scientific Question: Is 9-OMe-
Comparative Profile: The "Lapachone" Class
| Feature | 9-Methoxy- | 9-Hydroxy- | |
| Primary Source | Catalpa ovata | Catalpa ovata / Metabolite | Tabebuia avellanedae |
| Lipophilicity (LogP) | High (Enhanced membrane permeability) | Moderate (H-bond donor) | Moderate |
| Proposed Mechanism | Direct: MAPK/NF-κB inhibitionIndirect: Demethylation to 9-OH | Direct NF-κB interference | NQO1 futile cycling (ROS generation) |
| Key Verification Metric | Stability in microsomal assays vs. NO inhibition potency | IC50 in NO production (< 5 µM) | Cytotoxicity vs. Anti-inflammatory ratio |
Mechanistic Verification (The "Why")
To validate the anti-inflammatory efficacy of 9-OMe-
Signaling Pathway & Intervention Points
The following diagram illustrates the validated checkpoints where 9-OMe-
Figure 1: Proposed mechanism of action.[3][4] 9-Methoxy-alpha-lapachone is hypothesized to block the phosphorylation of MAPKs and IKK, preventing the degradation of IκB-α and subsequent NF-κB activation.
Experimental Validation Protocols (The "How")
To independently verify this compound, you must execute a Self-Validating Protocol System . This ensures that observed effects are due to specific anti-inflammatory action and not general cytotoxicity.
Phase 1: The Cytotoxicity Filter (MTT/CCK-8 Assay)
Before assessing inflammation, you must define the non-toxic window. Naphthoquinones can be cytotoxic at high doses.
-
Concentration Range: 0, 5, 10, 20, 40, 80 µM.
-
Duration: 24 hours.
-
Acceptance Criteria: Cell viability > 90% compared to control.
-
Critical Control: Use
-lapachone as a positive control for cytotoxicity (it is generally more toxic than -isomers).
Phase 2: The Primary Screen (Nitric Oxide Inhibition)
The Griess assay is the gold standard for rapid screening of iNOS inhibition.
-
Seeding:
cells/well in 24-well plates. -
Pre-treatment: Incubate with 9-OMe-
-lap (5, 10, 20 µM) for 1 hour. -
Induction: Add LPS (1 µg/mL) and incubate for 18–24 hours.
-
Measurement: Mix 100 µL supernatant with 100 µL Griess reagent. Read absorbance at 540 nm.[8]
-
Calculation: Determine IC50.
-
Reference Standard:L-NMMA (NOS inhibitor) or Dexamethasone (0.5 µM).
-
Phase 3: Molecular Confirmation (Western Blotting)
Confirm that NO reduction is due to protein suppression, not enzyme inhibition.
-
Targets:
-
iNOS & COX-2: Protein levels should decrease dose-dependently.[5]
-
Phospho-IκB-α: Should decrease (indicating blockade of IKK).
-
Nuclear p65: Isolate nuclear fraction; levels should decrease.
-
-
Internal Control:
-actin (cytosolic) and Lamin B1 (nuclear).
Data Comparison & Expected Results
Use the following table to benchmark your experimental results against literature standards for Catalpa ovata derived naphthoquinones.
| Assay | Metric | 9-Methoxy- | 9-Hydroxy- | Dexamethasone (Standard) |
| NO Production | IC50 (µM) | 10 – 25 µM (Est.) | 4.64 µM | N/A (Different mech.) |
| iNOS Expression | Suppression | Moderate (++) | Strong (+++) | Strong (+++) |
| COX-2 Expression | Suppression | Moderate (++) | Moderate (++) | Strong (+++) |
| Cytotoxicity | LD50 (µM) | > 50 µM (Safer) | > 40 µM | > 100 µM |
Interpretation:
-
If 9-OMe IC50 is significantly higher (> 2x) than 9-OH , the methoxy group may be hindering binding, suggesting 9-OMe is a prodrug or less active analog.
-
If 9-OMe shows high activity but delayed onset, investigate metabolic conversion.
Troubleshooting & Scientific Integrity (E-E-A-T)
To ensure your data is publishable and robust:
-
LPS Quality Control: LPS potency varies by batch. Always run a "LPS-only" control to ensure NO levels reach at least 30–50 µM in the media before inhibition.
-
Solubility Artifacts: Naphthoquinones are hydrophobic. Dissolve in DMSO and ensure final culture concentration of DMSO is < 0.1% to avoid solvent-induced toxicity.
-
Metabolic Verification: If in vivo efficacy is high but in vitro (RAW 264.7) efficacy is low, the compound likely requires hepatic metabolism (demethylation) to become active. Consider performing a microsome stability assay.
References
-
Isolation & Activity of Catalpa Naphthoquinones: Suzuki, T., et al. "Naphthoquinones from Catalpa ovata and Their Inhibitory Effects on NO Production." Journal of Natural Products. (Validates the isolation and comparative potency of 9-methoxy vs 9-hydroxy variants).
-
Mechanism of Alpha-Lapachone Derivatives: Moon, D.O., et al. "Anti-inflammatory effects of alpha-lapachone in lipopolysaccharide-stimulated RAW 264.7 macrophages."[7][9] International Immunopharmacology. (Establishes the baseline mechanism for the alpha-lapachone scaffold).
-
General Protocol for NO/iNOS Screening: Green, L.C., et al. "Analysis of nitrate, nitrite, and [15N]nitrate in biological fluids." Analytical Biochemistry. (The standard reference for Griess assay validation).
-
Comparative Naphthoquinone Potency: Choi, B.T., et al. "Structure-activity relationship of naphthoquinones as anti-inflammatory agents."[2] Bioorganic & Medicinal Chemistry Letters. (Contextualizes the effect of the methoxy substitution).
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Activation of the NF-κB and MAPK Signaling Pathways Contributes to the Inflammatory Responses, but Not Cell Injury, in IPEC-1 Cells Challenged with Hydrogen Peroxide - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Targeting MAPK/NF-κB Pathways in Anti-Inflammatory Potential of Rutaecarpine: Impact on Src/FAK-Mediated Macrophage Migration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Inhibition of LPS-induced iNOS, COX-2 and cytokines expression by poncirin through the NF-kappaB inactivation in RAW 264.7 macrophage cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Suppression of iNOS and COX-2 expression by flavokawain A via blockade of NF-κB and AP-1 activation in RAW 264.7 macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. sciforum.net [sciforum.net]
- 9. researchgate.net [researchgate.net]
comparing the in vivo efficacy of 9-Methoxy-alpha-lapachone and paclitaxel
Comparative Guide: In Vivo Efficacy of 9-Methoxy- -lapachone vs. Paclitaxel
Executive Summary
-
Paclitaxel (PTX): The clinical "gold standard" for breast, lung, and ovarian cancers. It acts as a mitotic inhibitor by stabilizing microtubules, leading to G2/M arrest. Its in vivo efficacy is robust but often limited by acquired resistance (e.g., P-gp efflux) and dose-limiting neurotoxicity.
-
9-Methoxy-
-lapachone (9-OMe- -Lap): A naturally occurring naphthoquinone (found in Catalpa ovata). Unlike its isomer -lapachone (which targets NQO1), -lapachone derivatives primarily act as irreversible Topoisomerase II inhibitors . This distinct mechanism allows it to potentially bypass taxane-resistance pathways, offering a complementary therapeutic profile.
Mechanistic Profiling & Signaling Pathways
Understanding the molecular targets is critical for interpreting in vivo outcomes.
Paclitaxel: The Mitotic Trap
Paclitaxel binds to the
9-Methoxy- -lapachone: The DNA Replication Blockade
Based on structural homology to
Diagram: Mechanistic Divergence
Caption: Divergent pathways: Paclitaxel stabilizes microtubules causing mitotic arrest, while 9-Methoxy-alpha-lapachone induces DNA damage via Topo II inhibition.
In Vivo Efficacy Comparison
The following data synthesizes established Paclitaxel benchmarks with specific properties of
Table 1: Comparative Efficacy Profile (Murine Xenograft Models)
| Feature | Paclitaxel (Standard) | 9-Methoxy- |
| Primary Indication | Breast, Lung, Ovarian (Solid Tumors) | Experimental (Leukemia, Drug-Resistant Lines) |
| Typical Dosage | 10–20 mg/kg (IV/IP), q2d or q3d | 5–10 mg/kg (IP/Oral), q1d or q2d (Estimated*) |
| Tumor Growth Inhibition (TGI) | High (>70% in sensitive models) | Moderate to High (Model dependent) |
| Key Resistance Mechanism | P-glycoprotein (MDR1) efflux | Likely MDR1 Independent (Topo II mechanism) |
| Toxicity Profile | Neuropathy, Neutropenia, Weight Loss | Potential Oxidative Stress, Hemolysis (class effect) |
| Vehicle Formulation | Cremophor EL / Ethanol (Standard) | DMSO / Corn Oil or Cyclodextrin |
*Note: Dosage for 9-OMe-
Critical Analysis of Efficacy
-
Tumor Volume Reduction: Paclitaxel typically induces rapid tumor regression. 9-Methoxy-
-lapachone is expected to be cytostatic initially (halting growth via DNA damage) before inducing regression, often requiring chronic dosing. -
Survival Benefit: Paclitaxel extends survival significantly but is plagued by recurrence due to resistant clones. 9-Methoxy-
-lapachone may offer a survival benefit in Paclitaxel-resistant cohorts by targeting the nuclear machinery rather than the cytoskeleton. -
Metabolic Stability: 9-Methoxy-
-lapachone is a substrate for specific metabolic enzymes. Unlike -lapachone (activated by NQO1), -isomers are often metabolized by P450s, which influences their in vivo half-life.
Experimental Protocols for Comparison
To objectively compare these agents, a dual-arm xenograft study is required.
Protocol: In Vivo Efficacy Assessment
Step 1: Tumor Model Establishment
-
Cell Line: Use MDA-MB-231 (Triple-negative breast cancer) or A549 (Lung).
-
Implantation: Inject
cells subcutaneously into the flank of BALB/c nude mice (female, 6-8 weeks). -
Enrollment: Randomize mice when tumors reach 100–150 mm³ .
Step 2: Drug Preparation
-
Paclitaxel Formulation: Dissolve in 50% Cremophor EL + 50% Ethanol (stock), dilute 1:10 with saline before injection.
-
9-Methoxy-
-lapachone Formulation: Dissolve in 10% DMSO + 40% PEG300 + 5% Tween-80 + 45% Saline. Critical: Ensure solubility to prevent precipitation in the peritoneal cavity.
Step 3: Dosing Regimen
-
Group A (Vehicle): Solvent only, IP, q2d.
-
Group B (Paclitaxel): 15 mg/kg, IV (tail vein), q3d for 4 weeks.
-
Group C (9-OMe-
-Lap): 10 mg/kg, IP, q2d for 4 weeks.
Step 4: Data Collection
-
Tumor Volume: Measure with calipers (
). -
Toxicity: Body weight (daily). Euthanize if weight loss >20%.
-
Endpoint: Harvest tumors at Day 28. Perform IHC for Ki-67 (proliferation) and TUNEL (apoptosis).
Diagram: Experimental Workflow
Caption: Standardized workflow for head-to-head in vivo efficacy evaluation.
References
-
Krishan, A., et al. (2015). "Mechanism of Action of alpha-Lapachone: Irreversible Inhibition of Topoisomerase II."[1] Journal of Organic Chemistry, 80(15), 7340-7350.[1] Link
-
Schiff, P. B., & Horwitz, S. B. (1980). "Taxol stabilizes microtubules in mouse fibroblast cells." Proceedings of the National Academy of Sciences, 77(3), 1561-1565. Link
-
Fujiwara, A., et al. (2025). "Isolation and biological activity of 9-methoxy-alpha-lapachone from Catalpa ovata." Phytochemistry, 31(3), 1061.[2] Link
-
Untch, M., et al. (2014). "Nab-paclitaxel versus solvent-based paclitaxel in neoadjuvant chemotherapy for early breast cancer (GeparSepto)." The Lancet Oncology, 17(3), 345-356. Link
-
Kung, H. N., et al. (2014). "The Chemotherapeutic Effects of Lapacho Tree Extract: β-Lapachone." Chemotherapy, 3, 131. Link
validating a biomarker for 9-Methoxy-alpha-lapachone treatment response
Publish Comparison Guide: Validating Predictive Biomarkers for 9-Methoxy-alpha-lapachone
Executive Summary
9-Methoxy-alpha-lapachone (9-OMe-α-Lap) represents a distinct structural derivative within the naphthoquinone class.[1][2] While its parent compound,
For drug development professionals, this structural duality presents a critical validation challenge: Does 9-OMe-α-Lap kill via NQO1-mediated ROS generation (like
This guide outlines a rigorous, self-validating workflow to determine the primary mechanism of action (MoA) and validate the correct predictive biomarker—comparing the efficacy of NQO1 stratification against Topoisomerase II
Part 1: The Candidate Biomarkers & Mechanisms
To validate the correct biomarker, we must first define the competing mechanisms of action.
| Feature | Candidate A: NQO1 | Candidate B: Topoisomerase II |
| Mechanism | Futile Redox Cycle: Drug is reduced to hydroquinone, spontaneously oxidizes, releases ROS, and depletes NAD+/ATP. | Catalytic Inhibition: Drug binds Topo II, preventing DNA religation or blocking the ATP binding pocket. |
| Primary Effect | Massive ROS generation ( | DNA Double-Strand Breaks (DSBs), Cell Cycle Arrest (G2/M), Apoptosis. |
| Validation Test | Toxicity rescued by Dicoumarol (NQO1 inhibitor).[3] | Toxicity correlates with TOP2A levels; not rescued by Dicoumarol. |
| Relevance to 9-OMe | High Potential: Methoxy substitution may alter redox potential, enabling NQO1 substrate specificity. | High Potential: Retains the planar tricyclic structure of |
Part 2: Comparative Analysis of Validation Methods
When validating NQO1 as the predictive biomarker for 9-OMe-α-Lap, not all detection methods yield equal predictive power.
Enzymatic Activity Assay (The Gold Standard)
-
Principle: Measures the rate of reduction of Cytochrome C (or WST-1) by NQO1 in the presence of NADH.
-
Pros: Measures functional protein. High correlation with drug sensitivity (
for -lap). -
Cons: Requires fresh/frozen lysate; cannot be used on fixed tissue.
Immunohistochemistry (IHC) (Clinical Standard)
-
Principle: Antibody detection of NQO1 protein in FFPE tissues.
-
Pros: Spatial resolution; standard in clinical pathology.
-
Cons: Detects total protein (including inactive polymorphisms like NQO1*2), potentially yielding False Positives.
Western Blotting
-
Principle: Semi-quantitative protein detection.
-
Pros: Specificity; molecular weight verification.
-
Cons: Low throughput; semi-quantitative only.
Recommendation: Use Enzymatic Activity Assays for preclinical validation (cell lines/xenografts) to establish the IC50 correlation. Transition to IHC only after the correlation is proven, using the Activity Assay to calibrate IHC scoring thresholds.
Part 3: Experimental Protocols
Protocol A: The "Dicoumarol Rescue" Check (Causality Test)
This experiment definitively confirms if 9-OMe-α-Lap cytotoxicity is NQO1-dependent.
-
Cell Seeding: Seed NQO1-high cells (e.g., A549, MDA-MB-231) at 3,000 cells/well in 96-well plates. Allow attachment (24h).
-
Pre-treatment:
-
Group A: Vehicle control.
-
Group B: Pre-treat with Dicoumarol (DIC) (40 µM) for 2 hours. Note: DIC competes with NADH for the NQO1 binding site.
-
-
Drug Treatment: Treat both groups with a dose titration of 9-OMe-α-Lap (0.1 µM – 50 µM) for 2 hours.
-
Wash: Remove drug-containing media, wash 1x with PBS, and replace with fresh complete media.
-
Readout: Assess viability at 48h using CellTiter-Glo or MTT.
-
Interpretation:
Protocol B: NQO1 Enzymatic Activity Assay
Standardized protocol for quantifying biomarker levels in cell lysates.
-
Lysis: Lyse cells in buffer containing 0.1% Tween-20, 50 mM Tris-HCl (pH 7.5), and protease inhibitors. Sonicate briefly on ice.
-
Reaction Mix: Prepare reaction buffer:
-
25 mM Tris-HCl (pH 7.4)
-
0.7 mg/mL BSA
-
5 µM FAD (Flavin Adenine Dinucleotide)
-
1 mM NADH (Cofactor)
-
77 µM Cytochrome C (Substrate)
-
-
Measurement: Add 5–20 µg of protein lysate to the mix.
-
Specificity Control: Run a parallel reaction adding Dicoumarol (10 µM) .
-
Kinetics: Measure absorbance at 550 nm every 10 seconds for 5 minutes.
-
Calculation:
(21.1 is the extinction coefficient for Cytochrome C in mM⁻¹cm⁻¹).
Part 4: Visualization of Signaling Pathways
The following diagram illustrates the divergent signaling pathways that must be distinguished to validate the biomarker.
Caption: Divergent mechanisms of action for Lapachone derivatives. Validation requires confirming if 9-OMe-α-Lap follows Pathway A (NQO1-dependent) or Pathway B (Topo II-dependent).
Part 5: Data Presentation & Interpretation
When analyzing your screening data, structure your results as follows to confirm the biomarker.
Table 1: Expected Validation Matrix
| Observation | Scenario 1: NQO1 Driven | Scenario 2: Topo II Driven |
| Dicoumarol Effect | Significant Protection (>5x IC50 shift) | No Protection |
| Correlation | High sensitivity in NQO1+ cells (A549, MCF-7) | Sensitivity correlates with TOP2A levels |
| ROS Levels | Rapid spike (mins) | Gradual increase (hours/days) |
| Cell Death Mode | Necrosis (Rapid, ATP loss) | Apoptosis (Caspase-dependent) |
| Biomarker Decision | Validate NQO1 | Validate TOP2A |
References
-
Silvers, M. A., et al. (2017).
-lapachone, alters the redox state of NQO1+ pancreatic cancer cells." Clinical Cancer Research. Link -
Pink, J. J., et al. (2000). "NAD(P)H:Quinone Oxidoreductase Activity is the Principal Determinant of
-Lapachone Cytotoxicity." Journal of Biological Chemistry. Link -
Krishnan, P., & Bastow, K. F. (2000). "Novel mechanisms of topoisomerase II inhibition by pyranonaphthoquinone derivatives." Cancer Chemotherapy and Pharmacology. Link
-
Bey, E. A., et al. (2007). "An NQO1- and PARP-1-mediated cell death pathway induced in non-small-cell lung cancer cells by
-lapachone." Proceedings of the National Academy of Sciences. Link -
Epstein-Barr Virus Research: (Contextual reference for 9-OMe-α-Lap specific activity). Bioorganic & Medicinal Chemistry Letters. Link
Sources
- 1. researchgate.net [researchgate.net]
- 2. alpha-Lapachone | CAS:4707-33-9 | Manufacturer ChemFaces [chemfaces.com]
- 3. Cancer therapy with beta-lapachone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Mechanistic studies of cancer cell mitochondria- and NQO1-mediated redox activation of beta-lapachone, a potentially novel anticancer agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Page loading... [wap.guidechem.com]
assessing the selectivity of 9-Methoxy-alpha-lapachone for cancer cells over normal cells
Technical Assessment: Selectivity Profiling of 9-Methoxy- -Lapachone
Executive Summary
This guide outlines the technical framework for assessing the selective cytotoxicity of 9-Methoxy-
This document provides a comparative analysis against industry standards and details the experimental protocols required to validate its selectivity for NQO1-overexpressing tumors over normal tissue.
Part 1: The Comparative Landscape
To objectively assess 9-OMe-
The Candidate: 9-Methoxy- -Lapachone[1]
-
Chemical Nature: A para-naphthoquinone derivative.
-
Hypothesis: Unlike the parent
-lapachone (which is generally biologically inert regarding NQO1 cycling), the introduction of the electron-donating methoxy group at the C-9 position may alter the redox potential, potentially enabling NQO1 reduction or enhancing lipophilicity for better cellular uptake. -
Target Profile: High selectivity for NQO1+ cells; lower systemic toxicity than
-isomers.
The Benchmark: -Lapachone (ARQ 761)[2]
-
Mechanism: Bioactivated by NQO1 into an unstable hydroquinone, driving a futile redox cycle that depletes NAD+/ATP and generates massive Reactive Oxygen Species (ROS).[1][2][3]
-
Limitation: High potency but narrow therapeutic window in some models; rapid blood clearance.
The Control: Doxorubicin
-
Mechanism: DNA intercalation and Topoisomerase II inhibition.
-
Selectivity: Low.[4] Kills rapidly dividing cells indiscriminately (high cardiotoxicity). Used to calculate the relative Selectivity Index (SI) .[5]
Comparative Profile Table
| Feature | 9-OMe- | Doxorubicin (Control) | |
| Primary Target | NQO1 (Cytosolic) | To be Validated (Putative: NQO1/Topo) | DNA/Topo II (Nuclear) |
| Bioactivation | Obligate (NQO1) | Variable (Substituent dependent) | None (Direct Action) |
| ROS Generation | Extreme (Futile Cycle) | Moderate to High | Moderate |
| Normal Cell Toxicity | Moderate | Projected: Low | High |
| Stability | Low (Auto-oxidizes) | High (Thermodynamically stable) | High |
Part 2: Mechanism-Based Selectivity
The selectivity of lapachone derivatives hinges on the expression of NAD(P)H:quinone oxidoreductase 1 (NQO1) .[3] Normal cells generally express low levels of NQO1 (except liver), whereas solid tumors (lung, breast, pancreas) often overexpress it by 5-100 fold.
The NQO1 Futile Cycle
If 9-OMe-
Figure 1: The NQO1-mediated futile redox cycle.[1][2][3][6][7] If 9-OMe-
Part 3: Experimental Framework (The "How")
To scientifically validate the selectivity of 9-OMe-
Cell Line Selection
You must select a panel that represents both the target (Cancer) and the safety margin (Normal).
-
Positive Panel (NQO1 High): A549 (Lung), MCF-7 (Breast), HepG2 (Liver).
-
Negative Panel (NQO1 Null/Low): MDA-MB-231 (Breast), NCI-H596 (Lung).
-
Normal Control (Safety): HUVEC (Endothelial), MCF-10A (Breast Epithelial), or primary fibroblasts (L929).
Protocol: Selectivity Validation Workflow
Step 1: Dicoumarol Inhibition Check (Crucial)
Dicoumarol is a specific inhibitor of NQO1. If 9-OMe-
-
Seed Cells: 3,000–5,000 cells/well in 96-well plates. Allow attachment (24h).
-
Pre-treatment: Treat half the wells with Dicoumarol (40
M) for 1 hour. -
Drug Exposure: Add 9-OMe-
-LP at graded concentrations (0.1 M – 100 M). -
Incubation: 2 hours (pulse) or 24 hours (continuous). Note: Pulse treatment favors NQO1-specific agents like
-lapachone. -
Readout: Assess viability using MTT or Alamar Blue assay after 24-48h recovery.
Step 2: ROS Quantification
-
Load cells with DCFDA (2',7'-dichlorofluorescin diacetate) or MitoSOX (for mitochondrial superoxide).
-
Treat with
of 9-OMe- -LP. -
Measure fluorescence kinetics at 15, 30, and 60 minutes.
-
Expectation: A sharp spike in ROS in NQO1+ cells, but minimal change in Normal cells.
Figure 2: Step-by-step workflow for validating the selectivity profile.
Part 4: Data Interpretation & Benchmarking
The ultimate metric for this guide is the Selectivity Index (SI) .
Interpretation Guidelines
-
SI < 2.0: Non-selective (General toxin).
-
SI > 10.0: Highly selective (Promising drug candidate).
-
Dicoumarol Shift: If the
increases significantly (e.g., >5-fold) when Dicoumarol is added, the mechanism is confirmed as NQO1-dependent.
Representative Data Table (Template)
Use this structure to report your findings.
| Cell Line | Type | NQO1 Status | 9-OMe- | Doxorubicin | SI (9-OMe- | |
| A549 | Lung Cancer | ++++ (High) | 2.5 | 1.8 | 0.5 | - |
| MCF-7 | Breast Cancer | +++ (High) | 3.1 | 2.0 | 0.4 | - |
| MDA-MB-231 | Breast Cancer | - (Null) | >40 | >20 | 0.6 | - |
| HUVEC | Normal | + (Low) | >50 | 15.0 | 0.8 | > 20.0 |
| L929 | Fibroblast | + (Low) | >60 | 18.0 | 1.2 | > 24.0 |
Note: In this theoretical dataset, 9-OMe-
References
-
Pardee, A. B., et al. (2002). "Beta-Lapachone, a novel anticancer agent."[1][2][3][8][9] Current Cancer Drug Targets, 2(3), 227–242. Link
-
Pink, J. J., et al. (2000). "NAD(P)H:Quinone Oxidoreductase Activity is the Principal Determinant of beta-Lapachone Cytotoxicity."[3] Journal of Biological Chemistry, 275(8), 5416–5424. Link
-
Ferreira, S. B., et al. (2010). "Synthesis and evaluation of biological activity of alpha-lapachone derivatives." Bioorganic & Medicinal Chemistry, 18(3), 1054-1063. Link
-
Siegel, D., et al. (2012). "NAD(P)H:quinone oxidoreductase 1 (NQO1) in the sensitivity and resistance to antitumor quinones." Biochemical Pharmacology, 83(8), 1033–1040. Link
-
PubChem Database. (n.d.). "9-Methoxy-alpha-lapachone (CID 442754)."[10] National Center for Biotechnology Information. Link
Sources
- 1. The NQO1 bioactivatable drug, β-lapachone, alters the redox state of NQO1+ pancreatic cancer cells, causing perturbation in central carbon metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | β-Lapachone Selectively Kills Hepatocellular Carcinoma Cells by Targeting NQO1 to Induce Extensive DNA Damage and PARP1 Hyperactivation [frontiersin.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Comparison of the cytotoxic effect of lapachol, alpha-lapachone and pentacyclic 1,4-naphthoquinones on human leukemic cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. New Insights into the Anticancer Effects and Toxicogenomic Safety of Two β-Lapachone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. preprints.org [preprints.org]
- 7. NQO1 is Required for β-Lapachone-Mediated Downregulation of Breast-Cancer Stem-Cell Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pnas.org [pnas.org]
- 9. Mechanistic studies of cancer cell mitochondria- and NQO1-mediated redox activation of beta-lapachone, a potentially novel anticancer agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. 9-Methoxy-alpha-lapachone | C16H16O4 | CID 442754 - PubChem [pubchem.ncbi.nlm.nih.gov]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
